PLpro-IN-3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H24FN3O3S |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
5-[[5-[5-[1-(3-fluoro-4-phenylphenyl)ethyl]-1,2,4-oxadiazol-3-yl]-2-methylanilino]methyl]thiophene-2-carboxylic acid |
InChI |
InChI=1S/C29H24FN3O3S/c1-17-8-9-21(15-25(17)31-16-22-11-13-26(37-22)29(34)35)27-32-28(36-33-27)18(2)20-10-12-23(24(30)14-20)19-6-4-3-5-7-19/h3-15,18,31H,16H2,1-2H3,(H,34,35) |
InChI Key |
FIEZLQYDBKYFJU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Critical Role of Papain-like Protease (PLpro) in Viral Replication and as a Therapeutic Target
For Immediate Release
This technical guide provides an in-depth analysis of the multifaceted functions of the viral papain-like protease (PLpro) in the context of viral replication and host immune evasion. It is intended for researchers, scientists, and drug development professionals engaged in the study of virology and the development of novel antiviral therapeutics. While this document focuses on the core functions of PLpro, it is important to note that a specific inhibitor designated "PLpro-IN-3" was not identified in the current literature search. Therefore, this guide will discuss the broader principles of PLpro inhibition using well-characterized examples.
Executive Summary
Viral papain-like protease (PLpro) is an essential enzyme for the replication of many viruses, including coronaviruses.[1][2][3] It performs two critical functions: the proteolytic processing of the viral polyprotein to assemble the replication machinery, and the modulation of the host's innate immune response to facilitate viral propagation.[1][2][3][4][5][6][7] These dual roles make PLpro an attractive target for the development of antiviral drugs.[1][2][5] This guide will detail the molecular mechanisms of PLpro action, present quantitative data on its inhibition, outline key experimental protocols for its study, and provide visual representations of its functional pathways.
Core Functions of PLpro in Viral Replication
PLpro is a cysteine protease domain located within the large non-structural protein 3 (nsp3) of the viral genome.[3][4][5][6] Its functions are central to the viral life cycle.
Viral Polyprotein Processing
Upon entry into a host cell, the viral RNA genome is translated into large polyproteins.[8][9] PLpro is responsible for cleaving this polyprotein at three specific sites, releasing non-structural proteins 1, 2, and 3 (nsp1, nsp2, and nsp3).[3][4][6][8] These nsps are essential components of the viral replicase-transcriptase complex (RTC), the machinery responsible for replicating the viral genome and transcribing its genes.[6] Inhibition of PLpro's proteolytic activity halts the maturation of the RTC, thereby blocking viral replication.[2]
Evasion of Host Innate Immunity
A key strategy for successful viral propagation is the evasion of the host's innate immune system. PLpro plays a crucial role in this process through its deubiquitinating (DUB) and deISGylating activities.[1][3][4][7] It can remove ubiquitin and Interferon-stimulated gene 15 (ISG15) modifications from host proteins.[1][2][3][4][6][7]
These modifications are critical signals in antiviral pathways. For instance, ubiquitination is essential for the activation of key transcription factors like NF-κB and IRF3, which drive the production of type I interferons and other pro-inflammatory cytokines.[1][2] By removing these ubiquitin tags, PLpro effectively dismantles the host's primary alarm system.[1] Similarly, ISG15 is an antiviral protein that can be conjugated to both host and viral proteins to limit viral replication. PLpro's ability to cleave ISG15 further dampens the host's antiviral state.[1][2][4][6] Recent studies have also shown that PLpro can directly cleave IRF3.[10]
Quantitative Data on PLpro Inhibition
The development of small molecule inhibitors targeting PLpro is a key area of antiviral research. These inhibitors aim to block the catalytic activity of the enzyme, thereby preventing both polyprotein processing and immune evasion. The efficacy of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
| Inhibitor | Target Virus | Assay Type | IC50 (µM) | Reference |
| GRL-0617 | SARS-CoV | Enzymatic | <1 | [5] |
| rac5c | SARS-CoV-2 | Enzymatic | 0.81 | [11] |
| PF-07957472 (Compound 4) | SARS-CoV-2 | Enzymatic | 0.028 | [12] |
| GC376 | SARS-CoV 3CLpro | Enzymatic | 0.034 | [7] |
| GC376 | SARS-CoV-2 3CLpro | Enzymatic | 0.023 | [7] |
Note: GC376 is an inhibitor of the 3C-like protease (3CLpro), another key coronavirus protease, and is included for comparative purposes.
Experimental Protocols
The study of PLpro function and inhibition relies on a variety of biochemical and cell-based assays. Below are outlines of key experimental protocols.
Recombinant PLpro Expression and Purification
Objective: To produce purified PLpro for use in in vitro assays.
-
Cloning: The gene encoding the PLpro domain is cloned into an expression vector, often with a tag (e.g., His-tag, SUMO-tag) to facilitate purification.[13][14]
-
Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).[14]
-
Lysis: The bacterial cells are harvested and lysed to release the recombinant protein.
-
Purification: The protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.[14]
-
Tag Cleavage: If a cleavable tag (e.g., SUMO) is used, a specific protease is added to remove the tag, followed by another round of purification to separate the tag and protease from the purified PLpro.[14]
In Vitro PLpro Activity Assay (Fluorescence-based)
Objective: To measure the enzymatic activity of PLpro and assess the potency of inhibitors.
-
Substrate: A fluorogenic substrate is used, which consists of a peptide sequence recognized by PLpro linked to a quenched fluorophore. A common substrate is Ubiquitin-AMC (7-amino-4-methylcoumarin).[7]
-
Reaction Setup: Purified PLpro is incubated with the fluorogenic substrate in a suitable buffer system.
-
Measurement: Upon cleavage of the substrate by PLpro, the fluorophore is released from the quencher, resulting in an increase in fluorescence. This increase is monitored over time using a fluorescence plate reader.[7]
-
Inhibitor Screening: To determine the IC50 of an inhibitor, the assay is performed with a fixed concentration of PLpro and substrate, and varying concentrations of the inhibitor. The rate of fluorescence increase is measured for each inhibitor concentration.
-
Data Analysis: The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.[7]
Cell-Based Antiviral Assay
Objective: To evaluate the ability of a compound to inhibit viral replication in a cellular context.
-
Cell Culture: A susceptible cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured in appropriate media.[2]
-
Infection: Cells are pre-treated with various concentrations of the test compound for a defined period. The cells are then infected with the virus at a specific multiplicity of infection (MOI).
-
Incubation: The infected cells are incubated for a period that allows for viral replication (e.g., 24-72 hours).
-
Endpoint Measurement: The extent of viral replication is quantified. This can be done through various methods:
-
Cytopathic Effect (CPE) Assay: Viral infection often leads to cell death (CPE). The reduction in CPE in the presence of the compound is a measure of its antiviral activity.[12]
-
Plaque Assay: This assay quantifies the number of infectious virus particles.
-
RT-qPCR: The amount of viral RNA in the cell culture supernatant or cell lysate is quantified.[15]
-
-
Data Analysis: The effective concentration (EC50) of the compound, which is the concentration required to inhibit viral replication by 50%, is calculated. The cytotoxicity of the compound is also assessed in parallel on uninfected cells to determine the selectivity index (CC50/EC50).
Visualizing PLpro's Role in Viral Replication and Immune Evasion
The following diagrams illustrate the key functions of PLpro and the experimental workflow for its study.
Caption: Dual functions of viral PLpro in replication and immune evasion.
Caption: Workflow for PLpro inhibitor discovery and validation.
Conclusion
The papain-like protease is a linchpin in the replication cycle of numerous viruses, orchestrating both the assembly of the viral replication machinery and the disarming of the host's innate immune defenses. This dual functionality makes it a high-priority target for the development of broad-spectrum antiviral therapeutics. A thorough understanding of its enzymatic activities and its interactions with host factors is critical for the rational design of potent and specific inhibitors. The experimental protocols and data presented in this guide provide a framework for the continued investigation of PLpro and the development of novel antiviral strategies.
References
- 1. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Role of Papain-Like Protease (Plpro) Domain of Nsp3 in Coronavirus Replication and Evasion of Host Immunity – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 4. embopress.org [embopress.org]
- 5. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 6. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
- 8. Virtual high throughput screening: Potential inhibitors for SARS-CoV-2 PLPRO and 3CLPRO proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Protocol for production and characterization of SARS-CoV-2 PLpro in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
PLpro-IN-3: A Technical Guide on a Novel Papain-like Protease Inhibitor for Innate Immunity Evasion Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of PLpro-IN-3 (also identified as compound 26r), a novel and potent inhibitor of the papain-like protease (PLpro) of Sarbecoviruses, including SARS-CoV-2. PLpro is a critical viral enzyme essential for processing the viral polyprotein and, significantly, for evading the host's innate immune response through its deubiquitinating (DUB) and deISGylating activities. This compound, a 1,2,4-oxadiazole (B8745197) derivative, demonstrates significant potential as a research tool and a therapeutic lead by effectively inhibiting PLpro's enzymatic functions. This document details the mechanism of action of this compound, its quantitative biochemical and antiviral data, and the experimental protocols utilized for its characterization, providing a comprehensive resource for researchers in virology, immunology, and drug discovery.
Introduction: The Role of PLpro in Innate Immunity Evasion
Coronaviruses, including SARS-CoV-2, have evolved sophisticated mechanisms to counteract the host's innate immune defenses. A key player in this immune evasion strategy is the papain-like protease (PLpro), a domain of the non-structural protein 3 (nsp3).[1] Beyond its essential role in cleaving the viral polyprotein for replication, PLpro possesses deubiquitinating (DUB) and deISGylating capabilities.[1]
The innate immune system relies on post-translational modifications like ubiquitination and ISGylation to orchestrate antiviral signaling cascades. Upon viral recognition by pattern recognition receptors (PRRs) such as RIG-I and MDA5, a signaling cascade is initiated, leading to the activation of transcription factors like IRF3 and NF-κB. This results in the production of type I interferons (IFNs) and pro-inflammatory cytokines, which are crucial for establishing an antiviral state.[1]
SARS-CoV-2 PLpro actively dismantles this response by removing ubiquitin and ISG15 modifications from key signaling proteins, thereby disrupting the downstream signaling pathways and suppressing the production of antiviral molecules.[1] This makes PLpro an attractive target for antiviral therapies that can both inhibit viral replication and restore the host's innate immune response.
This compound: A Potent 1,2,4-Oxadiazole Derivative
This compound (compound 26r) is a novel small molecule inhibitor designed as a 1,2,4-oxadiazole derivative.[1] Its design was based on the structure of the SARS-CoV-2 PLpro in complex with the known inhibitor GRL0617.[1] The introduction of the oxadiazole and an aryl carboxylic acid moiety enhances its inhibitory activity against PLpro.[1]
Chemical Structure
The chemical structure of this compound (compound 26r) is presented in the original research publication by Qin B, et al. (2024). For the precise chemical structure, readers are referred to the aforementioned publication.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound (compound 26r) as reported in the primary literature.[1]
| Parameter | Value | Assay Type |
| IC50 (PLpro Inhibition) | 1.0 µM | Enzymatic Assay |
| EC50 (Antiviral Activity vs. SARS-CoV-2) | 4.3 µM | Cell-Based Assay (Vero E6 cells) |
| EC50 (Antiviral Activity vs. Omicron BA.1) | 5.4 µM | Cell-Based Assay (Vero E6 cells) |
| Metabolic Stability (t1/2) | > 93.2 min | In vitro (Mouse Liver Microsomes) |
| Oral Bioavailability (F%) | 39.1% | In vivo (Mice) |
| Plasma Exposure (AUC0-t) | 24,289.76 ng·h/mL | In vivo (Mice) |
Table 1: Biological and Pharmacokinetic Properties of this compound (Compound 26r) [1]
Mechanism of Action: Inhibition of PLpro and Restoration of Innate Immunity
This compound acts as a competitive inhibitor of the SARS-CoV-2 PLpro.[1] By binding to the active site of the enzyme, it prevents the processing of both the viral polyprotein and the removal of ubiquitin and ISG15 from host cell proteins.
Signaling Pathway of Innate Immunity Evasion by PLpro and its Inhibition by this compound
The following diagram illustrates the proposed mechanism of PLpro-mediated innate immunity evasion and the point of intervention for this compound.
Caption: this compound inhibits PLpro, restoring innate immune signaling.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound, based on the descriptions in Qin B, et al. (2024).[1]
PLpro Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PLpro.
Caption: Workflow for the PLpro enzymatic inhibition assay.
Protocol:
-
Reagent Preparation:
-
Recombinant SARS-CoV-2 PLpro is expressed and purified.
-
A fluorogenic peptide substrate, such as Arg-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin (RLRGG-AMC), is used.
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT) is prepared.
-
This compound is dissolved in DMSO to create a stock solution and then serially diluted.
-
-
Assay Procedure:
-
In a 96-well plate, PLpro is pre-incubated with varying concentrations of this compound (or DMSO as a vehicle control) in the assay buffer for a specified time (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by the addition of the RLRGG-AMC substrate.
-
The fluorescence intensity is measured kinetically using a plate reader at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
The initial reaction velocities are calculated from the linear phase of the fluorescence signal.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the control.
-
The IC50 value is calculated by fitting the dose-response curve using a suitable software.
-
Antiviral Activity Assay (qRT-PCR)
This cell-based assay determines the efficacy of this compound in inhibiting SARS-CoV-2 replication.
Caption: Workflow for the cell-based antiviral activity assay.
Protocol:
-
Cell Culture and Treatment:
-
Vero E6 cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with serial dilutions of this compound for a short period before infection.
-
-
Viral Infection:
-
The treated cells are infected with a specific strain of SARS-CoV-2 (e.g., the original strain or an Omicron variant) at a defined multiplicity of infection (MOI).
-
The infection is allowed to proceed for a set duration (e.g., 24 or 48 hours).
-
-
Quantification of Viral Replication:
-
After incubation, the cell culture supernatant is collected.
-
Viral RNA is extracted from the supernatant using a commercial kit.
-
The amount of viral RNA is quantified using a one-step quantitative real-time PCR (qRT-PCR) assay targeting a specific viral gene (e.g., the N gene).
-
-
Data Analysis:
-
The percentage of viral replication inhibition is calculated relative to the untreated, infected control.
-
The EC50 value, the concentration at which 50% of viral replication is inhibited, is determined from the dose-response curve.
-
Conclusion
This compound represents a significant advancement in the development of small molecule inhibitors targeting the papain-like protease of SARS-CoV-2. Its potent enzymatic inhibition and antiviral activity, coupled with favorable pharmacokinetic properties, make it a valuable tool for investigating the role of PLpro in viral replication and innate immunity evasion. The detailed data and protocols provided in this guide are intended to facilitate further research into this compound and the broader field of PLpro-targeted antiviral drug discovery.
References
A Technical Guide to the Discovery and Synthesis of a Potent SARS-CoV-2 PLpro Inhibitor
Disclaimer: Initial searches for a compound specifically designated "PLpro-IN-3" did not yield any publicly available information. This designation may be internal to a research institution or company and has not been disclosed in scientific literature. Therefore, this guide will focus on a well-characterized, potent, and publicly documented inhibitor of the SARS-CoV-2 papain-like protease (PLpro), PF-07957472 , as a representative example to fulfill the core technical requirements of this request.
This document provides a comprehensive overview of the discovery, mechanism of action, and synthesis of PF-07957472, a potent and orally bioavailable inhibitor of the SARS-CoV-2 papain-like protease (PLpro). It is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to SARS-CoV-2 PLpro as a Therapeutic Target
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), spurred an urgent global effort to develop effective antiviral therapeutics.[1] The viral proteases, due to their essential roles in the viral life cycle, have been identified as key drug targets.[2] SARS-CoV-2 possesses two main proteases: the 3C-like protease (3CLpro or Mpro) and the papain-like protease (PLpro).[2][3]
PLpro is a multifunctional cysteine protease encoded within the non-structural protein 3 (nsp3) of the viral genome.[3] It plays a crucial role in viral replication by cleaving the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3.[4][5] Beyond its proteolytic activity, PLpro also acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[2] This activity helps the virus evade the host's innate immune response, making PLpro an attractive dual-action target for antiviral therapy.[2][6]
Discovery of PF-07957472
PF-07957472 was discovered through a machine learning-driven medicinal chemistry campaign.[7][8] The starting point for this effort was the known SARS-CoV PLpro inhibitor, GRL0617.[9] Through iterative rounds of design, synthesis, and testing, guided by machine learning models, the potency and pharmacokinetic properties of the initial hits were systematically improved. This data-driven approach led to a compressed timeline for the discovery of PF-07957472, a compound with significant improvements in both biochemical and cellular antiviral potencies, as well as enhanced metabolic stability.[7]
Quantitative Data Summary
The following tables summarize the key quantitative data for PF-07957472 and related compounds, demonstrating its potent activity and favorable drug-like properties.
Table 1: In Vitro Potency of PF-07957472 and Precursor Compounds [1][9][10]
| Compound | PLpro Ki (nM) | Vero E6 EC50 (nM) | dNHBE EC50 (nM) |
| GRL0617 | 1800 | 68200 | - |
| Precursor 1 | 29 | 1000 | - |
| Precursor 2 | 11 | 260 | - |
| PF-07957472 (4) | 3.6 | 147 | 13.9 |
EC50 values in Vero E6 cells were determined in the presence of a P-glycoprotein inhibitor. dNHBE: differentiated normal human bronchial epithelial cells.
Table 2: In Vitro ADME Properties of PF-07957472 [11]
| Property | Value |
| Thermodynamic Solubility (pH 7.4) | >200 µM |
| Passive Permeability (RRCK) | High |
| Human Hepatocyte CLint,app | 1.8 µL/min/106 cells |
| Plasma Protein Binding (Mouse/Rat/Dog/Monkey/Human) | 98.9 / 98.7 / 99.2 / 99.1 / 98.9 % |
| P-glycoprotein Efflux Ratio | 27 |
RRCK: Ralph Russ canine kidney cells. CLint,app: apparent intrinsic clearance.
Table 3: In Vivo Pharmacokinetics of PF-07957472 [11]
| Species | Dose (mg/kg, oral) | Bioavailability (F%) |
| Mouse | 30 | 34 |
| Rat | 10 | 41 |
| Dog | 2 | 68 |
| Monkey | 2 | 26 |
Experimental Protocols
This assay measures the proteolytic activity of PLpro by monitoring the cleavage of a fluorogenic substrate.[11][12]
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
FRET substrate (e.g., Z-RLRGG-AMC).[12]
-
Assay Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.
-
Test compounds (e.g., PF-07957472) dissolved in DMSO.
-
384-well black assay plates.
-
Fluorescence plate reader.
-
-
Procedure: a. Add 2 µL of test compound dilutions in DMSO to the assay plate. b. Add 20 µL of PLpro enzyme solution (final concentration ~50 nM) in assay buffer to each well. c. Incubate the plate at room temperature for 30 minutes to allow for compound binding to the enzyme. d. Initiate the reaction by adding 20 µL of the FRET substrate solution (final concentration ~1 µM) in assay buffer. e. Immediately begin monitoring the increase in fluorescence intensity (Excitation: ~340-360 nm, Emission: ~460-480 nm) over time (e.g., 20-30 minutes) at 25°C. f. The rate of reaction is determined from the linear portion of the fluorescence curve. g. Calculate the percent inhibition for each compound concentration relative to DMSO controls. h. Determine IC50 values by fitting the dose-response data to a four-parameter logistic equation.
This assay quantifies the intracellular activity of PLpro inhibitors in a BSL-2 setting.[11][13]
-
Principle: A "flipped" Green Fluorescent Protein (FlipGFP) reporter is engineered with a PLpro cleavage site. When co-expressed with PLpro in cells, the protease cleaves the linker, allowing the GFP fragments to reorient and produce a fluorescent signal. Inhibitors of PLpro will prevent this cleavage and thus reduce fluorescence.[14]
-
Procedure: a. Co-transfect HEK293T cells with plasmids encoding the FlipGFP-PLpro reporter and SARS-CoV-2 PLpro. A plasmid encoding mCherry can be co-transfected as a control for transfection efficiency. b. After 24 hours, seed the transfected cells into 96-well plates. c. Add serial dilutions of the test compounds to the cells and incubate for an additional 24 hours. d. Measure the green (FlipGFP) and red (mCherry) fluorescence using a plate reader or high-content imager. e. Normalize the GFP signal to the mCherry signal to account for differences in cell number and transfection efficiency. f. Calculate the percent inhibition and determine cellular EC50 values from the dose-response curves.
This assay measures the ability of a compound to protect cells from virus-induced cell death.[15]
-
Reagents and Materials:
-
Vero E6 or Caco-2 cells.
-
SARS-CoV-2 viral stock.
-
Cell culture medium (e.g., DMEM with 2% FBS).
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Experiments must be conducted in a BSL-3 facility.
-
-
Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare serial dilutions of the test compound in cell culture medium. c. Pre-treat the cells with the compound dilutions for 1-2 hours. d. Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI), leaving some wells uninfected as controls. e. Incubate the plates for 72 hours at 37°C. f. Measure cell viability by adding a cell viability reagent and quantifying the resulting luminescence signal. g. Calculate the percentage of cell viability relative to uninfected and untreated virus-infected controls. h. Determine the EC50 value, the concentration at which the compound achieves 50% protection from CPE.
Synthesis of PF-07957472
The synthesis of PF-07957472 involves a multi-step process, building upon the core scaffold of GRL0617. The key structural modification that led to PF-07957472 was the rigidification of a linker region by introducing a geminal-cyclopropyl group, which improved both potency and metabolic stability.[7][9] While a detailed step-by-step protocol is proprietary, a plausible synthetic route can be outlined based on the structural evolution described in the literature.
A Note on Synthesis: The following is a representative, high-level retrosynthetic analysis and is not a detailed experimental protocol.
The synthesis would likely involve the coupling of three key fragments:
-
A substituted naphthalene (B1677914) moiety.
-
A central heterocyclic core (e.g., a thiophene (B33073) or similar aromatic system).
-
A side chain containing the critical cyclopropyl- rigidified linker and a terminal aromatic group.
Key synthetic steps would likely include:
-
Suzuki or Stille cross-coupling reactions to connect the aromatic and heteroaromatic rings.
-
Nucleophilic substitution or C-N coupling reactions to attach the side chain to the central core.
-
Standard functional group manipulations to introduce the required substituents on the aromatic rings.
-
Synthesis of the cyclopropyl-containing building block as a key intermediate.
The final purification would likely be achieved through column chromatography and/or recrystallization to yield the final product with high purity.
Visualizations
Caption: SARS-CoV-2 PLpro function and its inhibition by PF-07957472.
Caption: Iterative workflow for the discovery of PF-07957472.
Caption: Molecular mechanism of PLpro inhibition by PF-07957472.
References
- 1. medrxiv.org [medrxiv.org]
- 2. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A protease-activatable luminescent biosensor and reporter cell line for authentic SARS-CoV-2 infection | PLOS Pathogens [journals.plos.org]
- 5. aurorabiolabs.com [aurorabiolabs.com]
- 6. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. biorxiv.org [biorxiv.org]
- 9. Discovery of orally bioavailable SARS-CoV-2 papain-like protease inhibitor as a potential treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
In Vitro Characterization of Papain-like Protease (PLpro) Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The papain-like protease (PLpro) is a crucial enzyme for the replication of coronaviruses, including SARS-CoV-2, the causative agent of COVID-19.[1][2] PLpro is a cysteine protease domain within the non-structural protein 3 (nsp3) of the viral polyprotein.[1][3] It plays a dual role essential for the viral life cycle: processing the viral polyprotein to release functional non-structural proteins (nsp1, nsp2, and nsp3) and modulating the host's innate immune response by cleaving ubiquitin and interferon-stimulated gene 15 (ISG15) modifications from host proteins.[2][3][4][5] These functions make PLpro an attractive and validated target for the development of antiviral therapeutics.[2][6] This technical guide provides an in-depth overview of the in vitro characterization of PLpro inhibitors, focusing on data presentation, detailed experimental protocols, and visualization of key processes.
Core Functions of PLpro
PLpro's enzymatic activities are central to its role in viral replication and immune evasion.[1] Its primary functions include:
-
Viral Polyprotein Processing: PLpro cleaves the viral polyprotein at three specific sites, a process essential for generating a functional viral replicase complex.[1][7]
-
Deubiquitination (DUB) and deISGylation: PLpro removes ubiquitin and ISG15 from host cell proteins, which interferes with the host's innate immune signaling pathways, such as the type I interferon response.[3][8][9] This activity helps the virus to evade the host's antiviral defenses.
In Vitro Characterization of PLpro Inhibitors
A thorough in vitro characterization is fundamental to understanding the potency, mechanism of action, and selectivity of potential PLpro inhibitors. This typically involves a combination of enzymatic and cell-based assays.
Quantitative Data Summary of Exemplary PLpro Inhibitors
The following table summarizes key quantitative data for several reported PLpro inhibitors. This data is essential for comparing the potency and binding characteristics of different compounds.
| Compound | Assay Type | Target | Substrate | IC50 (µM) | Ki (µM) | KD (µM) | Reference Compound | Antiviral EC50 (µM) |
| rac5c | Enzymatic | SARS-CoV-2 PLpro | - | 0.81 | - | - | - | - |
| 15g | Enzymatic | SARS-CoV PLpro | RLRGG-AMC | - | Potent | - | 24 | - |
| Inhibitor 1 (GRL-0068) | Enzymatic | SARS-CoV PLpro | Z-RLRGG-AMC | - | 0.42 | - | - | - |
| Fragment F8 | Enzymatic | SARS-CoV PLpro | Z-RLRGG-AMC | - | 242 | - | - | - |
| GRL0617 | Enzymatic | SARS-CoV-2 PLpro | - | < 1 | - | - | - | 23.64 (Vero E6) |
| Jun9-72-2 | Enzymatic | SARS-CoV-2 PLpro | - | < 1 | - | - | GRL0617 | 6.62 (Vero E6) |
| Jun9-75-4 | Enzymatic | SARS-CoV-2 PLpro | - | < 1 | - | - | GRL0617 | 7.88 (Vero E6) |
| Jun9-84-3 | Enzymatic | SARS-CoV-2 PLpro | - | < 1 | - | - | GRL0617 | 8.31 (Vero E6) |
| Jun9-85-1 | Enzymatic | SARS-CoV-2 PLpro | - | < 1 | - | - | GRL0617 | 7.81 (Vero E6) |
| Jun9-87-1 | Enzymatic | SARS-CoV-2 PLpro | - | < 1 | - | - | GRL0617 | 10.14 (Vero E6) |
| Compound 85 | Enzymatic | SARS-CoV-2 PLpro | - | 15.06-79.77 | 22.93 | - | - | - |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in vitro characterization studies. Below are protocols for key experiments.
PLpro Enzymatic Inhibition Assay (Fluorogenic Substrate)
This assay measures the ability of a compound to inhibit the proteolytic activity of PLpro using a synthetic substrate that releases a fluorescent signal upon cleavage.
Materials:
-
Recombinant SARS-CoV-2 PLpro
-
Fluorogenic substrate (e.g., Z-RLRGG-AMC or Ubiquitin-AMC)[10]
-
Assay Buffer: 100 mM HEPES, 5 mM DTT, pH 7.4[11]
-
Test compounds dissolved in DMSO
-
384-well assay plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume of the compound dilutions to the assay wells. For control wells, add DMSO only (negative control) and a known PLpro inhibitor (positive control).
-
Add the recombinant PLpro enzyme to all wells and incubate with the compounds for a specified period (e.g., 30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a fluorescence plate reader (e.g., excitation at 360 nm and emission at 460 nm for AMC-based substrates).
-
Calculate the initial reaction rates (V) from the linear phase of the fluorescence signal progression.
-
Determine the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[12]
Cell-Based PLpro Activity Assay (e.g., FlipGFP Reporter Assay)
This assay assesses the inhibitory activity of compounds on PLpro within a cellular context, providing insights into cell permeability and intracellular efficacy.[13]
Materials:
-
HEK293T cells
-
Expression vector encoding a PLpro-cleavable reporter (e.g., FlipGFP-PLpro construct)[13]
-
Transfection reagent
-
Cell culture medium and supplements
-
Test compounds dissolved in DMSO
-
Fluorescence microscope or plate reader
Procedure:
-
Seed HEK293T cells in a multi-well plate and allow them to adhere overnight.
-
Transfect the cells with the FlipGFP-PLpro reporter vector. This reporter is designed to fluoresce only after cleavage by active PLpro.
-
After transfection, treat the cells with various concentrations of the test compounds or DMSO as a control.
-
Incubate the cells for a sufficient period (e.g., 24-48 hours) to allow for reporter expression and cleavage.
-
Measure the fluorescence intensity in each well using a fluorescence plate reader or visualize and quantify the number of fluorescent cells using a fluorescence microscope.
-
Calculate the percent inhibition of PLpro activity for each compound concentration relative to the DMSO control.
-
Determine the EC50 value by plotting the percent inhibition against the logarithm of the compound concentration.
Binding Affinity Determination (Surface Plasmon Resonance - SPR)
SPR is used to characterize the binding kinetics and affinity of an inhibitor to PLpro in real-time without the need for labels.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant PLpro
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the recombinant PLpro onto the surface of a sensor chip.
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the different concentrations of the compound over the sensor chip surface, allowing for association.
-
After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.
-
Regenerate the sensor chip surface between different compound injections if necessary.
-
Analyze the resulting sensorgrams (response units vs. time) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD), where KD = koff / kon.
Visualizations
Diagrams are provided to illustrate key pathways and workflows related to PLpro and its inhibition.
Caption: PLpro's dual role in viral replication and immune evasion.
References
- 1. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synergistic Inhibitor Binding to the Papain‐Like Protease of Human SARS Coronavirus: Mechanistic and Inhibitor Design Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. medrxiv.org [medrxiv.org]
- 12. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 13. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for PLpro-IN-3: A Non-Covalent Inhibitor of SARS-CoV-2 Papain-like Protease (PLpro)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has underscored the urgent need for effective antiviral therapeutics. The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response, making it a prime target for antiviral drug development.[1][2][3] PLpro is a multifunctional enzyme responsible for cleaving the viral polyprotein to generate functional non-structural proteins essential for viral replication.[4] Additionally, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 modifications from host proteins, thereby disrupting the host's antiviral signaling pathways, such as the type I interferon response.[4][5]
PLpro-IN-3 is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. Non-covalent inhibitors offer a promising therapeutic strategy, and compounds like GRL0617 have demonstrated the potential of this approach by blocking SARS-CoV-2 production in cell cultures and bolstering the host's immune response.[6][7] This document provides detailed protocols for the characterization of this compound in cell culture, including methods to assess its antiviral efficacy and impact on host cell viability.
Mechanism of Action
This compound is designed to non-covalently bind to the papain-like protease of SARS-CoV-2. This binding is hypothesized to occur in a manner that blocks the access of viral and host substrates to the enzyme's active site. By inhibiting the proteolytic activity of PLpro, this compound is expected to disrupt the processing of the viral polyprotein, thereby halting the viral replication cycle. Furthermore, by inhibiting the deubiquitinase and deISGylase functions of PLpro, this compound is anticipated to restore the host's innate immune signaling, allowing for a more robust antiviral response.
Data Presentation
The following tables summarize representative quantitative data for non-covalent PLpro inhibitors, which can serve as a benchmark for the evaluation of this compound. The specific values for this compound should be determined experimentally.
Table 1: In Vitro Inhibitory Activity of Representative Non-Covalent PLpro Inhibitors
| Compound | Target | IC50 (μM) | Ki (μM) | Reference |
| GRL0617 | SARS-CoV PLpro | 0.6 | 0.49 | [7] |
| GRL0617 | SARS-CoV-2 PLpro | 0.8 | - | |
| Compound 39 | SARS-CoV-2 PLpro | <0.1 | - | [1] |
| Compound 45 | SARS-CoV-2 PLpro | <0.1 | - | [1] |
Table 2: Antiviral Activity and Cytotoxicity of Representative Non-Covalent PLpro Inhibitors in Cell Culture
| Compound | Cell Line | EC50 (μM) | CC50 (μM) | Selectivity Index (SI = CC50/EC50) | Reference |
| GRL0617 | Vero E6 | 14.5 (SARS-CoV) | >50 | >3.4 | [7] |
| Compound 39 | Vero E6 | 3.08 (Delta variant) | >100 | >32.5 | [1] |
| Compound 45 | Vero E6 | 5.82 (Delta variant) | >100 | >17.2 | [1] |
| Compound 10 | A549-hACE2 | Not specified | >20 | - | [8] |
Experimental Protocols
In Vitro PLpro Inhibition Assay (Fluorescence-Based)
This protocol is adapted from established fluorescence resonance energy transfer (FRET)-based assays for PLpro activity.[9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
PLpro reaction buffer (50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
FRET-based PLpro substrate (e.g., Z-RLRGG-AMC)
-
This compound
-
DMSO (for compound dilution)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in PLpro reaction buffer.
-
In a 96-well black plate, add 50 μL of PLpro enzyme solution (e.g., 200 nM in PLpro reaction buffer) to each well.
-
Add 1 μL of the diluted this compound or DMSO (vehicle control) to the respective wells.
-
Incubate the plate at 30°C for 30 minutes.
-
Initiate the reaction by adding 50 μL of the FRET substrate solution (e.g., 20 μM in PLpro reaction buffer) to each well.
-
Immediately measure the fluorescence intensity (e.g., excitation at 360 nm and emission at 460 nm for an AMC-based substrate) at 30°C for 60 minutes, taking readings every minute.[9]
-
Calculate the initial velocity of the enzymatic reaction for each concentration of this compound.
-
Plot the initial velocity against the logarithm of the inhibitor concentration and fit the data using a four-parameter logistic model to determine the IC50 value.
Antiviral Activity Assay in Cell Culture
This protocol describes the evaluation of this compound's antiviral efficacy in a cell-based assay using a relevant cell line such as Vero E6 or A549-hACE2.[8][10]
Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2 replication in cell culture.
Materials:
-
Vero E6 or A549-hACE2 cells
-
Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin/streptomycin)
-
Infection medium (e.g., DMEM with 2% FBS)
-
SARS-CoV-2 viral stock (e.g., USA-WA1/2020 strain)
-
This compound
-
DMSO
-
96-well cell culture plates
-
Reagents for quantifying viral replication (e.g., plaque assay reagents or RT-qPCR reagents)
Procedure:
-
Seed Vero E6 or A549-hACE2 cells in a 96-well plate at a density that will result in 90-95% confluency on the day of infection.
-
On the day of infection, prepare serial dilutions of this compound in infection medium.
-
Remove the growth medium from the cells and wash with PBS.
-
Pre-treat the cells with the diluted this compound or DMSO (vehicle control) for 2 hours at 37°C.
-
Infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01 in the presence of the corresponding concentrations of this compound.[8]
-
Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.
-
After incubation, collect the cell culture supernatant to quantify the viral titer using a plaque assay or RT-qPCR.
-
Plot the percentage of viral inhibition against the logarithm of the inhibitor concentration and fit the data to determine the EC50 value.
Cytotoxicity Assay
This protocol is essential to assess the toxicity of this compound to the host cells and to determine its selectivity index.
Objective: To determine the half-maximal cytotoxic concentration (CC50) of this compound.
Materials:
-
Vero E6 or A549-hACE2 cells
-
Complete growth medium
-
This compound
-
DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
Procedure:
-
Seed cells in a 96-well plate as described in the antiviral assay protocol.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Treat the cells with the diluted this compound or DMSO (vehicle control).
-
Incubate the plates for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit the data to determine the CC50 value.
Mandatory Visualizations
Caption: this compound inhibits SARS-CoV-2 replication and restores host antiviral signaling.
Caption: Workflow for the in vitro and cell-based evaluation of this compound.
Caption: Logical workflow for a PLpro inhibitor drug screening cascade.
References
- 1. Discovery and characterization of novel potent non-covalent small molecule inhibitors targeting papain-like protease from SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent, Novel SARS-CoV-2 PLpro Inhibitors Block Viral Replication in Monkey and Human Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SARS-COV-2 Coronavirus Papain-like Protease PLpro as an Antiviral Target for Inhibitors of Active Site and Protein–Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 5. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Non-Covalent Inhibitors of SARS-CoV-2 Papain-Like Protease (PLpro): In Vitro and In Vivo Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The coronavirus papain-like protease (PLpro) is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1][2] PLpro, a domain within the non-structural protein 3 (nsp3), is responsible for cleaving the viral polyprotein at three specific sites to release non-structural proteins 1, 2, and 3, which are essential components of the viral replication and transcription complex.[2][3] Beyond its role in polyprotein processing, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, effectively reversing post-translational modifications of host proteins that are crucial for antiviral signaling pathways.[3][4] This dual function makes PLpro an attractive target for the development of antiviral therapeutics.
PLpro-IN-3 is a potent, non-covalent inhibitor of SARS-CoV-2 PLpro. It serves as a valuable tool for studying the multifaceted roles of PLpro in the viral life cycle and for evaluating the potential of PLpro inhibition as a therapeutic strategy against COVID-19. These application notes provide detailed protocols for utilizing this compound in various assays to investigate its impact on coronavirus polyprotein processing and viral replication.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Compound | Target | IC50 (μM) | Antiviral EC50 (μM) |
| This compound | SARS-CoV-2 PLpro | 1.0[5][6] | 4.3 (against SARS-CoV-2)[5][6] |
Signaling Pathways and Experimental Workflows
To visualize the critical roles of PLpro and the workflow for inhibitor screening, the following diagrams are provided.
References
- 1. Biochemical and structural insights into SARS-CoV-2 polyprotein processing by Mpro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 3. Deubiquitinating activity of SARS-CoV-2 papain-like protease does not influence virus replication or innate immune responses in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SARS CoV-2 PLpro inhibitor | MCE 生命科学试剂服务商 [medchemexpress.cn]
Application of PLpro-IN-3 in High-Throughput Screening for SARS-CoV-2 Antivirals
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The Papain-like protease (PLpro) of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) is a critical enzyme for the viral life cycle, making it a prime target for antiviral drug development. PLpro is a multifunctional protein responsible for cleaving the viral polyprotein to release non-structural proteins essential for viral replication.[1][2] Additionally, it acts as a deubiquitinating (DUB) and deISGylating enzyme, stripping ubiquitin and ISG15 modifications from host cell proteins, which helps the virus evade the host's innate immune response.[1][2]
PLpro-IN-3, also identified as compound 26R, has emerged as a potent inhibitor of SARS-CoV-2 PLpro.[1][3][4] Developed through systematic structure-activity relationship studies based on the PLpro inhibitor GRL0617, this compound incorporates a 1,2,4-oxadiazole (B8745197) and an aryl carboxylic acid moiety, which enhance its inhibitory activity and binding affinity.[5] This compound demonstrates significant potential for use in high-throughput screening (HTS) campaigns as a reference compound and as a scaffold for the development of novel antiviral therapeutics. Its utility lies in its dual action: direct inhibition of viral replication and potential restoration of the host's antiviral immune signaling.
In biochemical assays, this compound exhibits a half-maximal inhibitory concentration (IC50) of 1.0 μM.[1][3][4] Furthermore, it demonstrates antiviral activity in cell-based models of SARS-CoV-2 infection with a half-maximal effective concentration (EC50) of 4.3 μM.[1][3][4] Notably, this compound has shown good metabolic stability and higher plasma exposure in mouse models, addressing some of the pharmacokinetic challenges observed with earlier generation inhibitors.[5] These characteristics make this compound a valuable tool for researchers developing and validating HTS assays for the discovery of new PLpro inhibitors.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in comparison to the reference compound GRL0617.
| Compound | Target | Assay Type | IC50 (μM) | EC50 (μM) | Key Pharmacokinetic Properties (in mice) | Reference |
| This compound (26r) | SARS-CoV-2 PLpro | Biochemical | 1.0 | 4.3 | Good metabolic stability (t1/2 > 93.2 min), Higher plasma exposure (AUC0–t = 24,289.76 ng·h/mL), Moderate oral bioavailability (39.1%) | [3][5] |
| GRL0617 | SARS-CoV PLpro, SARS-CoV-2 PLpro | Biochemical | ~2.2 | ~20 | Serves as a foundational scaffold for optimization | [1] |
Experimental Protocols
Disclaimer: The following protocols are representative methodologies for high-throughput screening of PLpro inhibitors based on established and published assays. The specific protocols used for the characterization of this compound are detailed in Qin B, et al. J Med Chem. 2024;67(12):10211-10232, the full text of which may be required for exact replication.
Protocol 1: Biochemical High-Throughput Screening using a FRET-based Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to identify and characterize inhibitors of recombinant SARS-CoV-2 PLpro.
Materials:
-
Recombinant SARS-CoV-2 PLpro (His-tagged)
-
FRET-based peptide substrate (e.g., Z-LRGG-AMC)
-
Assay Buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100
-
This compound (as a positive control)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
384-well black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and test compounds in DMSO. Further dilute in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Compound Incubation: In a 384-well plate, add 5 µL of diluted compound solution to each well. Add 10 µL of recombinant SARS-CoV-2 PLpro solution (e.g., at a final concentration of 200 nM) to each well. Incubate the plate at 30°C for 60 minutes.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 5 µL of the FRET substrate solution (e.g., at a final concentration of 10 µM) to each well.
-
Signal Measurement: Incubate the plate at 30°C for 3 hours. Measure the fluorescence intensity using a plate reader with excitation at ~360 nm and emission at ~460 nm.[1]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.
Protocol 2: Cell-Based SARS-CoV-2 Antiviral Assay
This protocol outlines a cell-based assay to evaluate the antiviral efficacy of PLpro inhibitors against live SARS-CoV-2.
Materials:
-
Vero E6 or Caco-2 cells expressing human ACE2
-
SARS-CoV-2 (e.g., USA-WA1/2020 isolate)
-
Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound (for dose-response analysis)
-
Cytotoxicity assay kit (e.g., CellTiter-Glo)
-
96-well clear-bottom plates
-
Reagents for viral RNA extraction and RT-qPCR
Procedure:
-
Cell Seeding: Seed Vero E6-hACE2 cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound or test compounds in cell culture medium. Remove the old medium from the cells and add the compound dilutions.
-
Viral Infection: Infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Quantification of Viral Replication:
-
RT-qPCR: Harvest the cell supernatant and extract viral RNA. Quantify the viral RNA levels using RT-qPCR targeting a specific viral gene (e.g., N gene).
-
Plaque Assay: Alternatively, perform a plaque assay from the supernatant to determine the viral titer.
-
-
Cytotoxicity Assay: In a parallel plate without viral infection, assess cell viability after compound treatment using a standard cytotoxicity assay to rule out false positives due to toxicity.
-
Data Analysis: Calculate the percent inhibition of viral replication for each compound concentration. Determine the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values. The selectivity index (SI) can be calculated as CC50/EC50.
Visualizations
Caption: Mechanism of Action of SARS-CoV-2 PLpro.
Caption: High-Throughput Screening Workflow for PLpro Inhibitors.
References
- 1. Discovery of SARS-CoV-2 papain-like protease inhibitors through a combination of high-throughput screening and FlipGFP-based reporter assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Improved SARS-CoV-2 main protease high-throughput screening assay using a 5-carboxyfluorescein substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Cellular Assays Using PLpro Inhibitors for Antiviral Testing
Disclaimer: No specific public data could be found for a compound designated "PLpro-IN-3." The following application notes and protocols are based on the well-characterized SARS-CoV-2 PLpro inhibitor, GRL-0617 , as a representative example to illustrate the principles and methodologies for testing PLpro inhibitors in cellular assays. Researchers should adapt these protocols based on the specific properties of their test compounds.
Introduction
The Papain-like protease (PLpro) of coronaviruses, including SARS-CoV-2, is a crucial enzyme for viral replication and a key factor in the virus's ability to evade the host's innate immune response.[1][2] PLpro is responsible for cleaving the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex.[1] Furthermore, PLpro exhibits deubiquitinating (DUB) and deISGylating activities, removing ubiquitin and ISG15 modifications from host proteins, which interferes with the antiviral signaling pathways.[1][3] These dual functions make PLpro an attractive target for the development of antiviral therapeutics. This document provides detailed protocols for evaluating the efficacy of PLpro inhibitors, using GRL-0617 as a model compound, in both biochemical and cell-based antiviral assays.
Signaling Pathway of PLpro in Viral Replication and Immune Evasion
The following diagram illustrates the critical roles of PLpro in the coronavirus life cycle and its impact on host cell signaling.
Caption: PLpro's dual role in viral polyprotein processing and suppression of the host's innate immune response.
Quantitative Data Summary
The following table summarizes the inhibitory and cytotoxic activities of the representative PLpro inhibitor, GRL-0617, against SARS-CoV-2.
| Compound Name | Assay Type | Cell Line | Parameter | Value | Reference |
| GRL-0617 | Biochemical (FRET) | - | Ki | 1.8 µM | [3] |
| GRL-0617 | Cell-based (CPE) | Vero E6 | EC50 | 68.2 µM | [3] |
| GRL-0617 | Cell-based (FlipGFP) | HEK293T | IC50 | Not specified | [4] |
| GRL-0617 | Cell-based (Antiviral) | Vero E6 | EC50 | 23.64 µM | |
| GRL-0617 | Cell-based (Antiviral) | Caco-2-hACE2 | EC50 | > 50 µM |
Experimental Protocols
Biochemical Assay: FRET-based PLpro Inhibition Assay
This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to measure the enzymatic activity of recombinant PLpro and its inhibition by a test compound.
Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme
-
FRET-based peptide substrate (e.g., Abz-TLKGG↓APIKEDDPS-EDDnp)
-
Assay Buffer: 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT
-
Test compound (e.g., GRL-0617) dissolved in DMSO
-
384-well black plates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 384-well plate, add 25 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).
-
Add 25 µL of recombinant PLpro (final concentration, e.g., 70 nM) to each well and incubate for 30 minutes at 37°C.
-
Initiate the reaction by adding 50 µL of the FRET substrate (final concentration, e.g., 27 µM) to each well.
-
Immediately measure the fluorescence intensity (e.g., λex = 320 nm, λem = 420 nm) at regular intervals (e.g., every 2 minutes) for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).
-
Determine the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Assay: Cytopathic Effect (CPE) Reduction Assay
This protocol assesses the antiviral activity of a PLpro inhibitor by measuring the reduction of virus-induced cytopathic effect (CPE) in a suitable cell line.
Materials:
-
Vero E6 cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
SARS-CoV-2 viral stock
-
Test compound (e.g., GRL-0617)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay or similar
-
Biosafety Level 3 (BSL-3) facility and procedures
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight at 37°C with 5% CO2.
-
Prepare serial dilutions of the test compound in DMEM with 2% FBS.
-
Remove the culture medium from the cells and add 100 µL of the diluted compound.
-
In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01. Include uninfected cells as a negative control and infected, untreated cells as a positive control.
-
Incubate the plates for 72 hours at 37°C with 5% CO2.
-
After incubation, assess cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and infected controls.
-
Plot the percentage of CPE reduction against the logarithm of the compound concentration and fit the data to determine the EC50 value.
-
In a parallel experiment, treat uninfected cells with the same concentrations of the test compound to determine the 50% cytotoxic concentration (CC50).
Experimental Workflow
The following diagram outlines the general workflow for screening and validating PLpro inhibitors.
Caption: A typical workflow for the discovery and development of PLpro inhibitors.
References
- 1. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. From Plasmid to Pure Protein: Production and Characterization of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Techniques for Measuring PLpro-IN-3 IC50 Values: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Papain-like protease (PLpro) is a critical enzyme for the replication of coronaviruses, including SARS-CoV-2. It is responsible for cleaving the viral polyprotein and also plays a role in antagonizing the host's innate immune response by reversing post-translational modifications of host proteins, such as ubiquitination and ISGylation.[1][2][3][4] These essential functions make PLpro a prime target for the development of antiviral therapeutics. PLpro-IN-3 represents a class of inhibitors designed to block the activity of this enzyme. Determining the half-maximal inhibitory concentration (IC50) of these inhibitors is a crucial step in the drug discovery pipeline, providing a quantitative measure of their potency.
This document provides detailed application notes and protocols for measuring the IC50 values of PLpro inhibitors like this compound. The primary method described is a fluorescence-based enzymatic assay, a common and robust method for high-throughput screening and inhibitor characterization.
Signaling Pathway of PLpro in Viral Replication and Immune Evasion
The following diagram illustrates the dual roles of PLpro in the viral life cycle and its interference with the host immune response.
References
- 1. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PLpro-IN-3 in Host-Pathogen Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PLpro-IN-3, a potent inhibitor of the Papain-like protease (PLpro), to investigate host-pathogen interactions, particularly in the context of Sarbecovirus infections.
Introduction
Papain-like protease (PLpro) is a viral cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2. It performs two critical functions: the cleavage of the viral polyprotein to generate functional non-structural proteins, and the removal of ubiquitin (Ub) and Interferon-stimulated gene 15 (ISG15) modifications from host cell proteins. This latter deubiquitinase (DUB) and deISGylase activity allows the virus to evade the host's innate immune response, making PLpro a prime target for antiviral drug development.
This compound (also known as compound 26r) is a 1,2,4-oxadiazole (B8745197) derivative designed as a potent inhibitor of SARS-CoV-2 PLpro.[1][2][3][4] Its ability to block both the proteolytic and deubiquitinating activities of PLpro makes it a valuable tool for dissecting the viral life cycle and its interplay with host antiviral signaling pathways.
Mechanism of Action
This compound was developed through a structure-based design strategy building upon the known PLpro inhibitor GRL0617.[1][2] It is designed to be a competitive inhibitor, binding to the active site of PLpro and preventing the binding and processing of its natural substrates. By inhibiting PLpro, this compound is expected to disrupt viral replication by blocking polyprotein processing and restore the host's innate immune response by preventing the removal of ubiquitin and ISG15 from key signaling proteins. This dual mechanism of action makes it a powerful tool for studying the multifaceted role of PLpro in viral pathogenesis.
Quantitative Data
The following table summarizes the key quantitative data for this compound, demonstrating its potency against SARS-CoV-2 PLpro and its antiviral activity.[1][2][3][4]
| Parameter | Value | Description |
| IC50 (PLpro Inhibition) | 1.0 µM | The half-maximal inhibitory concentration against the enzymatic activity of SARS-CoV-2 PLpro. |
| EC50 (Antiviral Activity) | 4.3 µM | The half-maximal effective concentration for inhibiting the cytopathic effect of SARS-CoV-2 in cell culture. |
| Metabolic Stability (t1/2 in mice) | > 93.2 min | The half-life of the compound in mouse liver microsomes, indicating good metabolic stability. |
| Oral Bioavailability (in mice) | 39.1% | The percentage of the administered dose that reaches systemic circulation, indicating moderate oral absorption. |
Experimental Protocols
Detailed methodologies for key experiments to characterize the activity of this compound are provided below.
PLpro Enzymatic Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This protocol describes an in vitro assay to determine the IC50 value of this compound against purified SARS-CoV-2 PLpro.
Materials:
-
Purified recombinant SARS-CoV-2 PLpro
-
This compound (or other test compounds)
-
FRET-based PLpro substrate (e.g., Z-RLRGG-AMC)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM DTT, 0.01% Triton X-100
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept below 1%.
-
In a 384-well plate, add 25 µL of the diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to each well.
-
Add 25 µL of a solution containing purified SARS-CoV-2 PLpro (final concentration, e.g., 50 nM) to each well.
-
Incubate the plate at 30°C for 30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the FRET substrate solution (final concentration, e.g., 10 µM) to each well.
-
Immediately begin monitoring the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 460 nm for AMC-based substrates) at regular intervals (e.g., every 60 seconds) for 15-30 minutes using a fluorescence plate reader.
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each well.
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Antiviral Activity Assay (Cytopathic Effect - CPE)
This protocol describes a cell-based assay to determine the EC50 value of this compound against live SARS-CoV-2. Note: This experiment must be performed in a Biosafety Level 3 (BSL-3) facility.
Materials:
-
Vero E6 cells (or other susceptible cell line)
-
SARS-CoV-2 viral stock
-
This compound (or other test compounds)
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed Vero E6 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.
-
Prepare a serial dilution of this compound in cell culture medium.
-
After 24 hours, remove the growth medium from the cells and add the diluted this compound to the wells.
-
In a separate tube, dilute the SARS-CoV-2 stock to a multiplicity of infection (MOI) of, for example, 0.01 in cell culture medium.
-
Add the diluted virus to the wells containing the cells and the test compound. Include uninfected and vehicle-treated infected controls.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours or until significant cytopathic effect is observed in the vehicle-treated infected wells.
-
Assess cell viability in each well using a cell viability reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability for each compound concentration relative to the uninfected and vehicle-treated infected controls.
-
Plot the percentage of protection from CPE against the logarithm of the inhibitor concentration.
-
Determine the EC50 value by fitting the data to a four-parameter logistic equation.
Visualizations
PLpro's Role in Host-Pathogen Interactions
Caption: PLpro's dual role in viral replication and immune evasion, and its inhibition by this compound.
Experimental Workflow for this compound Characterization
Caption: Workflow for the preclinical evaluation of this compound.
References
- 1. ipbcams.ac.cn [ipbcams.ac.cn]
- 2. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing PLpro-IN-3 Concentration for Antiviral Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of PLpro-IN-3 for antiviral assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. What is the recommended starting concentration for this compound in a cell-based antiviral assay?
For initial experiments, a common starting point is a 10-point dose-response curve, with the highest concentration being around 50-100 µM, followed by serial dilutions (e.g., 1:2 or 1:3). This range is a general guideline, and the optimal concentration can vary depending on the specific cell line, virus, and assay conditions. It is crucial to determine the cytotoxicity of the compound in parallel to ensure that any observed antiviral effect is not due to cell death.
2. My this compound shows low or no antiviral activity. What are the possible causes and solutions?
Several factors can contribute to low antiviral activity. Here's a step-by-step troubleshooting guide:
-
Compound Integrity and Solubility:
-
Question: Is the this compound stock solution properly prepared and stored?
-
Action: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) at a high concentration. Store stock solutions at -20°C or -80°C to prevent degradation. Before use, gently warm the stock solution and vortex to ensure homogeneity. Some compounds may have limited solubility in aqueous media, leading to precipitation.[1] Consider the final DMSO concentration in your assay, as high concentrations can be toxic to cells.[1]
-
-
Assay Conditions:
-
Question: Are the assay parameters, such as incubation time and virus titer (Multiplicity of Infection - MOI), optimized?
-
Action: The timing of compound addition relative to virus infection is critical. Pre-incubation of cells with the compound before viral challenge may be necessary. The MOI should be optimized to produce a clear cytopathic effect (CPE) or a robust signal in your readout (e.g., plaque formation, reporter gene expression) within a reasonable timeframe.
-
-
Mechanism of Action:
-
Question: Is the chosen assay sensitive to the mechanism of action of this compound?
-
Action: this compound is designed to inhibit the papain-like protease (PLpro) of the virus.[1][2][3][4][5][6][7] This protease is crucial for viral polyprotein processing and for evading the host's innate immune response.[1][3][4][5][6][7][8] Assays that measure viral replication (e.g., plaque reduction, qRT-PCR for viral RNA) or PLpro-specific activity are most appropriate.
-
3. I am observing significant cytotoxicity with this compound. How can I mitigate this?
Distinguishing between antiviral activity and cytotoxicity is crucial for accurate interpretation of results.
-
Determine the Cytotoxic Concentration 50 (CC50):
-
Action: Always run a parallel cytotoxicity assay without the virus. Use a cell viability assay (e.g., MTT, MTS, or LDH release assay) to determine the CC50 of this compound on the specific cell line used in your antiviral assay.[3]
-
-
Adjust Concentration Range:
-
Action: Based on the CC50 value, adjust the concentration range of this compound in your antiviral assay to be well below the toxic level. The therapeutic index (TI), calculated as CC50/EC50, is a critical parameter for evaluating the potential of an antiviral compound. A higher TI indicates a more favorable safety profile.
-
-
Solvent Effects:
-
Question: Could the solvent (e.g., DMSO) be contributing to cytotoxicity?
-
Action: Ensure the final concentration of the solvent in the culture medium is consistent across all wells and is at a non-toxic level (typically ≤ 0.5% for DMSO).[1] Run a solvent control (cells treated with the same concentration of solvent as the highest compound concentration) to assess its effect on cell viability.
-
4. My results are inconsistent between experiments. What are the potential sources of variability?
Reproducibility is key in antiviral research. Here are common sources of variability and how to address them:
-
Cell Culture Conditions:
-
Action: Maintain consistent cell passage numbers, as cell characteristics can change over time. Ensure cells are healthy and at the optimal confluency for infection at the start of the experiment.
-
-
Virus Stock and Titer:
-
Action: Use a well-characterized and titered virus stock. Aliquot the virus stock to avoid repeated freeze-thaw cycles, which can reduce viral infectivity.
-
-
Assay Precision:
-
Action: Pay close attention to pipetting accuracy, especially when performing serial dilutions. Use appropriate controls in every experiment, including:
-
Cell Control: Cells only, no virus or compound.
-
Virus Control: Cells and virus, no compound.
-
Solvent Control: Cells, virus, and the highest concentration of solvent.
-
Positive Control: A known antiviral compound, if available.
-
-
Quantitative Data Summary
The following table summarizes typical concentration ranges and key parameters for PLpro inhibitors based on published literature. Note that these are general guidelines, and the optimal values for this compound must be determined experimentally.
| Parameter | Description | Typical Range | Reference |
| IC50 (Biochemical Assay) | Concentration of the inhibitor that reduces the enzymatic activity of purified PLpro by 50%. | 0.06 µM - 20 µM | [4][9][10] |
| EC50 (Cell-Based Assay) | Concentration of the inhibitor that reduces the viral effect (e.g., CPE, plaque formation) by 50%. | 2.5 µM - 68.2 µM | [10][11][12][13] |
| CC50 (Cytotoxicity Assay) | Concentration of the inhibitor that reduces the viability of host cells by 50%. | >30 µM | [10][11] |
| Enzyme Concentration (Biochemical) | Concentration of recombinant PLpro used in in vitro assays. | 20 nM - 100 nM | [14][15][16] |
| Substrate Concentration (Biochemical) | Concentration of the fluorogenic substrate used in in vitro assays. | 1 µM - 25 µM | [14][15][16] |
Detailed Experimental Protocol: Plaque Reduction Assay
This protocol outlines a standard method for determining the antiviral activity of this compound by quantifying the reduction in viral plaques.
1. Materials and Reagents:
-
Vero E6 cells (or other susceptible cell line)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Virus stock (e.g., SARS-CoV-2)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Overlay medium (e.g., 2X MEM with 2% FBS and 1.6% low-melting-point agarose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C with 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in infection medium (e.g., DMEM with 2% FBS).
-
Virus Infection: When cells are confluent, remove the growth medium and wash the monolayer with PBS. Infect the cells with the virus at a predetermined MOI (e.g., 0.01) for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Compound Treatment: After the 1-hour incubation, remove the viral inoculum and add the prepared dilutions of this compound. Include virus control wells (no compound) and cell control wells (no virus, no compound).
-
Overlay Application: Incubate for 1 hour at 37°C. Then, carefully remove the medium containing the compound and add 2 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C with 5% CO2 for 48-72 hours, or until plaques are visible.
-
Plaque Staining and Counting:
-
Fix the cells with 10% formaldehyde (B43269) for at least 4 hours.
-
Remove the agarose (B213101) overlay and staining solution.
-
Stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of plaques in each well.
-
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Determine the EC50 value by plotting the percentage of plaque reduction against the log of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Caption: A flowchart illustrating the key steps in optimizing this compound concentration for antiviral assays.
Caption: Diagram illustrating the dual roles of viral PLpro and its inhibition by this compound.
References
- 1. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3C-like protease inhibitors block coronavirus replication in vitro and improve survival in MERS-CoV–infected mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 4. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 6. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Advances in the Search for SARS-CoV-2 Mpro and PLpro Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.asm.org [journals.asm.org]
- 13. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. SARS-CoV-2 3CL and PLpro: Key Protease Targets for COVID-19 [rndsystems.com]
- 16. medrxiv.org [medrxiv.org]
Technical Support Center: Overcoming PLpro-IN-3 Off-Target Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use PLpro-IN-3 in their experiments and navigate potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent inhibitor of the Papain-like protease (PLpro) of SARS-CoV-2. PLpro is an essential viral enzyme required for processing the viral polyprotein, a critical step in the viral replication cycle.[1][2] Additionally, PLpro has deubiquitinating (DUB) and deISGylating activities, which helps the virus evade the host's innate immune response.[1][3] this compound is designed to bind to the active site of PLpro, blocking its proteolytic activity and thereby inhibiting viral replication.
Q2: I am not observing the expected antiviral activity with this compound. What are the possible reasons?
A2: Several factors could contribute to a lack of antiviral efficacy:
-
Suboptimal Compound Concentration: Ensure you are using the recommended concentration range. The half-maximal effective concentration (EC50) in cell-based assays can be influenced by the cell type and assay conditions.
-
Compound Instability: this compound, like many small molecules, may be unstable under certain experimental conditions (e.g., prolonged incubation at 37°C, presence of certain media components).
-
Cell Line Specific Effects: The antiviral activity of this compound can vary between different cell lines due to differences in cellular uptake, metabolism, or the presence of efflux pumps.
-
Viral Titer and MOI: A very high multiplicity of infection (MOI) might overwhelm the inhibitory capacity of the compound. Consider titrating the virus to an appropriate level.
-
Assay-Specific Issues: Ensure your antiviral assay is properly validated and that the readout (e.g., CPE, plaque reduction, qPCR) is sensitive and accurate.
Q3: I am observing significant cytotoxicity in my cell cultures treated with this compound. Is this expected?
A3: While potent inhibitors should ideally have a high therapeutic index (a large window between the effective concentration and the cytotoxic concentration), off-target effects can lead to cytotoxicity. Potential causes include:
-
Off-target Inhibition of Host Proteases: this compound may inhibit host cell proteases, particularly other deubiquitinating enzymes (DUBs), leading to cellular toxicity.
-
Mitochondrial Toxicity: Some compounds can interfere with mitochondrial function, leading to a decrease in cell viability.
-
General Compound Toxicity: The chemical scaffold of the inhibitor itself might have inherent cytotoxic properties unrelated to its on-target activity.
It is crucial to determine the 50% cytotoxic concentration (CC50) in your specific cell line and compare it to the EC50 to calculate the selectivity index (SI = CC50/EC50). A higher SI value indicates a better safety profile.
Troubleshooting Guides
Problem 1: Unexpected or Inconsistent Experimental Results
Symptoms:
-
High variability between replicate experiments.
-
Discrepancy between biochemical assay data and cell-based assay results.
-
Phenotypes that are not consistent with PLpro inhibition.
Possible Cause: Off-target effects of this compound.
Troubleshooting Workflow:
Figure 1: Troubleshooting workflow for unexpected experimental results.
Detailed Steps:
-
Confirm On-Target Engagement: Use a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to PLpro in your cellular model. A thermal shift indicates target engagement.
-
Assess Selectivity: Profile this compound against a panel of human deubiquitinating enzymes (DUBs), especially those with high structural similarity to PLpro (e.g., USP12, USP46). High IC50 values against these DUBs indicate good selectivity.
-
Use a Structurally Unrelated PLpro Inhibitor: If another PLpro inhibitor with a different chemical scaffold recapitulates the desired phenotype, it strengthens the evidence that the effect is on-target.
-
Genetic Validation: Use siRNA or CRISPR/Cas9 to knock down or knock out the gene encoding PLpro in your viral expression system. If the phenotype of PLpro knockdown/knockout is similar to that observed with this compound treatment, it provides strong evidence for on-target activity.
Problem 2: Observed Cellular Cytotoxicity
Symptoms:
-
Decreased cell viability at concentrations at or near the effective concentration.
-
Morphological changes in cells indicative of stress or death.
Troubleshooting Workflow:
Figure 2: Troubleshooting workflow for cellular cytotoxicity.
Detailed Steps:
-
Quantify Cytotoxicity: Perform a dose-response curve to determine the 50% cytotoxic concentration (CC50) using a standard cell viability assay such as the MTT or CellTiter-Glo assay.
-
Calculate Selectivity Index (SI): The SI is the ratio of CC50 to EC50. A higher SI value (ideally >10) indicates a more favorable therapeutic window.
-
Investigate Mechanism of Toxicity:
-
Mitochondrial Toxicity: Use fluorescent probes like TMRE to assess changes in mitochondrial membrane potential.
-
Apoptosis Induction: Measure the activity of key apoptotic enzymes like caspases 3 and 7.
-
-
Optimize Experimental Conditions: If cytotoxicity is a concern, consider reducing the incubation time with the compound or using a lower, yet still effective, concentration. If off-target effects are confirmed, exploring structurally different PLpro inhibitors may be necessary.
Data Presentation
To aid in experimental design and interpretation, the following tables summarize key quantitative data for a representative PLpro inhibitor, GRL0617, which can be used as a benchmark for this compound.
Table 1: In Vitro Potency of GRL0617
| Target | IC50 (µM) | Reference |
| SARS-CoV PLpro | 0.6 | [4][5] |
| SARS-CoV-2 PLpro | 0.8 - 2.1 | [6][7] |
Table 2: Cell-Based Activity and Cytotoxicity of GRL0617
| Cell Line | Assay | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Vero E6 | SARS-CoV Antiviral | 14.5 | >50 | >3.4 | [4] |
| Vero E6 | SARS-CoV-2 Antiviral | >20 | >50 | - | [8] |
| Caco-2 | SARS-CoV-2 Antiviral | - | >100 | - | [6] |
Table 3: Selectivity Profile of GRL0617 against Human Deubiquitinating Enzymes (DUBs)
| Human DUB | % Inhibition at 10 µM | IC50 (µM) | Reference |
| HAUSP (USP7) | No significant inhibition | >10 | [6] |
| USP18 | No significant inhibition | >10 | [6][7] |
| UCH-L1 | No significant inhibition | >10 | [6] |
| UCH-L3 | No significant inhibition | >10 | [6] |
| Other DUBs (panel of 10) | No significant inhibition | >10 | [6] |
Experimental Protocols
Protocol 1: Deubiquitinase (DUB) Selectivity Profiling Assay
This protocol outlines a general method to assess the selectivity of this compound against a panel of human DUBs using a fluorescence-based assay.
Materials:
-
Purified recombinant human DUBs (e.g., from commercial vendors).
-
This compound and a known broad-spectrum DUB inhibitor (e.g., PR-619) as a positive control.
-
Fluorogenic DUB substrate (e.g., Ubiquitin-AMC or Ubiquitin-Rhodamine110).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 5 mM DTT).
-
384-well black assay plates.
-
Fluorescence plate reader.
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well plate, add a small volume of each inhibitor concentration. Include a "no inhibitor" (DMSO vehicle) control and a positive control inhibitor.
-
Add the purified DUB enzyme to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic DUB substrate to all wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.
-
Monitor the increase in fluorescence over time (kinetic read) or read the fluorescence at a fixed time point (endpoint read).
-
Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cytotoxicity Assay
This protocol describes the use of the MTT assay to determine the CC50 of this compound.
Materials:
-
Cells of interest (e.g., Vero E6, A549-hACE2).
-
Complete cell culture medium.
-
This compound.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well cell culture plates.
-
Microplate spectrophotometer.
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitor. Include a "no inhibitor" (vehicle) control.
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the CC50 value.[9][10]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol provides a general workflow for CETSA to confirm the binding of this compound to PLpro in intact cells.
Materials:
-
Cells expressing the target protein (PLpro).
-
This compound.
-
Lysis buffer (e.g., PBS with protease inhibitors).
-
Antibody specific for PLpro.
-
Secondary antibody for detection (e.g., HRP-conjugated).
-
Equipment for Western blotting.
-
Thermal cycler or heating blocks.
Procedure:
-
Treat cultured cells with either this compound or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes at a range of different temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble PLpro in each sample by Western blotting using a PLpro-specific antibody.
-
Quantify the band intensities and plot the percentage of soluble PLpro as a function of temperature for both the vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates thermal stabilization of PLpro upon inhibitor binding, confirming target engagement.[11]
Signaling Pathway and Experimental Logic Diagrams
Figure 3: On-target mechanism of this compound.
Figure 4: On-target versus potential off-target effects of this compound.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. Inhibitors of SARS-CoV-2 PLpro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of potent and selective inhibitors targeting the papain-like protease of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Refining PLpro-IN-3 Delivery for In Vivo Success
Welcome to the technical support center for researchers utilizing PLpro-IN-3 and other naphthalene-based PLpro inhibitors in in vivo studies. This resource provides practical guidance, troubleshooting tips, and detailed protocols to help you navigate the complexities of preclinical antiviral research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the in vivo administration and evaluation of PLpro inhibitors.
Q1: I'm observing lower than expected efficacy of this compound in my mouse model compared to the in vitro data. What are the potential reasons?
A1: Discrepancies between in vitro potency and in vivo efficacy are a common challenge in drug development. Several factors could be contributing to this issue:
-
Poor Bioavailability: this compound, like many small molecules, may have limited oral bioavailability. This can be due to poor absorption from the gastrointestinal tract, rapid first-pass metabolism in the liver, or efflux by transporters like P-glycoprotein.
-
Suboptimal Formulation: The delivery vehicle may not be effectively solubilizing or stabilizing the compound, leading to precipitation or degradation before it can be absorbed.
-
Rapid Clearance: The compound may be quickly metabolized and cleared from the bloodstream, resulting in plasma concentrations that do not remain above the effective concentration for a sufficient duration.
-
Protein Binding: this compound may bind extensively to plasma proteins, reducing the concentration of the free, active drug available to reach the target tissue.
-
Inadequate Tissue Distribution: The compound may not be effectively distributing to the primary site of viral replication, such as the lungs.
Q2: My this compound formulation appears cloudy or shows precipitation upon preparation or administration. What should I do?
A2: Precipitation of the test compound is a critical issue that can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:
-
Ensure Complete Dissolution: When using a co-solvent like DMSO, ensure the compound is fully dissolved before adding the aqueous vehicle components. Gentle warming and sonication can aid in dissolution.
-
Optimize Vehicle Composition: If precipitation occurs in the final formulation, consider adjusting the vehicle composition. For hydrophobic compounds, increasing the percentage of solubilizing agents like PEG300 or Tween 80 might be necessary.
-
Prepare Fresh Formulations: It is highly recommended to prepare the dosing formulation fresh daily to minimize the risk of precipitation or degradation over time.
-
Visual Inspection: Always visually inspect the formulation for any signs of precipitation before each administration. If precipitation is observed, the formulation should be remade.
Q3: I'm observing adverse effects in my animal model, such as weight loss or lethargy, even in the vehicle control group. What could be the cause?
A3: Vehicle-related toxicity can sometimes occur. It's crucial to include a vehicle-only control group in your study to differentiate between compound-related and vehicle-related effects.
-
High DMSO Concentration: If using a DMSO-based formulation, ensure the final concentration of DMSO administered to the animal is low (typically below 5-10%) to avoid toxicity.
-
Oral Gavage Technique: Improper oral gavage technique can cause stress, injury, or aspiration, leading to adverse effects. Ensure that personnel are properly trained in this procedure.
-
Naphthalene-related Toxicity: this compound is a naphthalene-based compound. Naphthalene and its derivatives can potentially cause adverse effects, including hemolytic anemia, and liver or kidney damage at high doses.[1][2][3] It is important to conduct dose-finding studies to determine the maximum tolerated dose (MTD) of your specific compound.
Q4: How do I select the appropriate animal model for my in vivo study of a SARS-CoV-2 PLpro inhibitor?
A4: The choice of animal model is critical for obtaining relevant and translatable data. Several models are available for studying SARS-CoV-2, each with its own advantages and limitations:
-
Syrian Hamsters: This is a well-established model for SARS-CoV-2 as the virus efficiently binds to the hamster ACE2 receptor, leading to robust viral replication and lung pathology.[4]
-
Transgenic Mice (hACE2): These mice are genetically engineered to express the human ACE2 receptor, making them susceptible to SARS-CoV-2 infection.[5]
-
Mouse-Adapted SARS-CoV-2 Strains: Serial passaging of the virus in mice can lead to adapted strains that can replicate in wild-type mice (e.g., BALB/c).[6]
-
SCID Mice: Severe combined immunodeficient (SCID) mice can be infected with some SARS-CoV-2 variants (e.g., Beta B.1.351) and are useful for antiviral studies without the need for mouse-adapted viruses.[4][7]
The best choice of model will depend on the specific research question, the desired endpoints, and available resources.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the in vivo evaluation of this compound.
Protocol 1: Preparation of Oral Formulation (0.5% Methylcellulose (B11928114) with 2% Tween 80)
This protocol describes the preparation of a common vehicle for oral administration of hydrophobic compounds in mice.
Materials:
-
Methylcellulose (400 cP)
-
Tween 80 (Polysorbate 80)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Beakers
-
Graduated cylinders
Procedure:
-
Heat Water: Heat approximately one-third of the final required volume of deionized water to 60-80°C in a beaker with a magnetic stir bar.
-
Disperse Methylcellulose: Slowly add the calculated amount of methylcellulose powder to the heated water while stirring vigorously. Continue stirring until the powder is fully wetted and a homogenous, milky suspension is formed.
-
Cool and Dissolve: Remove the beaker from the heat and add the remaining two-thirds of the required volume of cold deionized water. The suspension should start to clear.
-
Continue Stirring: Place the beaker in a cold water bath or at 4°C and continue stirring until the solution becomes clear and viscous. This may take several hours or can be left overnight.
-
Add Tween 80: Once the methylcellulose solution is clear, slowly add the calculated volume of Tween 80 while stirring to achieve a final concentration of 2%.
-
Incorporate this compound: To prepare the final dosing solution, a stock solution of this compound in a minimal amount of DMSO can be prepared first. This stock solution is then added to the methylcellulose/Tween 80 vehicle and vortexed thoroughly to ensure a uniform suspension. Prepare this final formulation fresh daily.
Protocol 2: In Vivo Efficacy Study in a Mouse Model of SARS-CoV-2 Infection
This protocol outlines a general procedure for evaluating the antiviral efficacy of this compound in a mouse model.
Materials and Animals:
-
Selected mouse model (e.g., BALB/c mice with a mouse-adapted SARS-CoV-2 strain)
-
This compound formulation and vehicle control
-
SARS-CoV-2 virus stock
-
Anesthesia (e.g., isoflurane)
-
Oral gavage needles
-
Personal Protective Equipment (PPE) for BSL-3 work, if applicable
Procedure:
-
Acclimatization: Acclimatize animals to the facility for at least 72 hours before the start of the experiment.
-
Randomization and Grouping: Randomly assign animals to treatment groups (e.g., vehicle control, different doses of this compound, positive control antiviral).
-
Pre-treatment (Optional but Recommended): Administer the first dose of the this compound formulation or vehicle control via oral gavage 2-4 hours before viral challenge.
-
Viral Challenge: Anesthetize the mice and intranasally inoculate them with a pre-determined dose of the SARS-CoV-2 virus.
-
Dosing Regimen: Continue to administer the this compound formulation or vehicle control according to the planned dosing schedule (e.g., once or twice daily) for a specified number of days (e.g., 4-5 days).
-
Monitoring: Monitor the animals daily for clinical signs of illness, including weight loss, changes in activity, and ruffled fur.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tissues of interest (e.g., lungs, plasma).
-
Viral Load: Quantify the viral load in the lung tissue using methods such as plaque assay or RT-qPCR.
-
Lung Histopathology: Assess the extent of lung inflammation and damage through histological analysis.
-
Pharmacokinetic Analysis: Measure the concentration of this compound in plasma and lung tissue to correlate exposure with efficacy.
-
Data Presentation
The following tables summarize key in vitro and in vivo data for this compound and other relevant PLpro inhibitors to facilitate comparison and experimental design.
Table 1: In Vitro Potency of Selected PLpro Inhibitors
| Compound | Target | IC50 (µM) | EC50 (µM) | Cell Line |
| This compound | SARS-CoV-2 PLpro | 1.0[7] | 4.3[7] | - |
| GRL-0617 | SARS-CoV-2 PLpro | 1.8[8] | 27.6[9] | Vero E6 |
| PF-07957472 | SARS-CoV-2 PLpro | - | 0.0567 | dNHBE |
| Jun12682 | SARS-CoV-2 PLpro | - | 0.44 - 2.02 | - |
Table 2: Pharmacokinetic Parameters of Selected PLpro Inhibitors in Mice
| Compound | Dose & Route | Cmax (ng/mL) | Tmax (h) | Bioavailability (%) | Formulation |
| PF-07957472 | 30 mg/kg, oral | - | - | Moderate | 0.5% Methylcellulose, 2% Tween 80 in water |
| Jun13296 | 50 mg/kg, oral | ~1500 | ~2 | - | 0.5% Methylcellulose, 2% Tween 80 in water |
| GRL-0617 analog (10) | 50 mg/kg, i.p. | 6403 | - | - | - |
Visualizations
PLpro Signaling Pathway and Inhibition
The following diagram illustrates the dual roles of PLpro in the viral life cycle and host immune evasion, and the mechanism of action of PLpro inhibitors.
Caption: Dual functions of PLpro in viral replication and immune evasion, and its inhibition by this compound.
Experimental Workflow for In Vivo Efficacy Study
The following diagram outlines the key steps in conducting an in vivo efficacy study for a PLpro inhibitor.
Caption: Workflow for an in vivo efficacy study of a PLpro inhibitor.
References
- 1. Naphthalene Fact Sheet [npic.orst.edu]
- 2. gov.uk [gov.uk]
- 3. epa.gov [epa.gov]
- 4. A SCID Mouse Model To Evaluate the Efficacy of Antivirals against SARS-CoV-2 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A mouse-adapted model of SARS-CoV-2 to test COVID-19 countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. kuleuven.limo.libis.be [kuleuven.limo.libis.be]
- 8. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identifying structural–functional analogue of GRL0617, the only well-established inhibitor for papain-like protease (PLpro) of SARS-CoV2 from the pool of fungal metabolites using docking and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
PLpro-IN-3 in the Landscape of Papain-like Protease Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PLpro-IN-3 with other notable Papain-like protease (PLpro) inhibitors. The information is supported by experimental data to aid in the evaluation of these compounds for research and development purposes.
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key player in the virus's ability to evade the host's innate immune response.[1] This dual functionality makes it a prime target for antiviral drug development.[1][2] PLpro is responsible for cleaving the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex.[3][4] Additionally, it acts as a deubiquitinase (DUB) and deISGylase, removing ubiquitin and ISG15 modifications from host proteins to dampen antiviral signaling pathways.[1][3][5] this compound has emerged as a potent inhibitor of this crucial viral enzyme. This guide compares its performance against other well-documented PLpro inhibitors.
Quantitative Comparison of PLpro Inhibitors
The following table summarizes the in vitro and cellular activities of this compound and other selected PLpro inhibitors. The data is presented to facilitate a direct comparison of their potency.
| Inhibitor | Type | Target | IC50 (µM) | EC50 (µM) | Reference |
| This compound | 1,2,4-Oxadiazole derivative | SARS-CoV-2 PLpro | 1.0 | 4.3 (Antiviral activity against SARS-CoV-2) | MedChemExpress |
| GRL-0617 | Naphthalene derivative | SARS-CoV PLpro, SARS-CoV-2 PLpro | 2.05 - 2.4 | 27.6 (Viral plaque reduction assay) | [6][7][8] |
| 6-Thioguanine (6-TG) | Generic Compound | SARS-CoV-2 PLpro | Suppresses replication in Vero-E6 cells | - | [9] |
| Disulfiram | FDA-approved therapeutic | SARS-CoV & MERS-CoV PLpro | Inhibitory activity reported | - | [9] |
| Olmutinib | Kinase inhibitor | SARS-CoV-2 PLpro | 0.54 ± 0.04 | 9.76 | [10] |
| Raloxifene | Selective estrogen receptor modulator | SARS-CoV-2 PLpro | 3.28 ± 0.29 | - | [10] |
| Cetylpyridinium chloride | Quaternary ammonium (B1175870) compound | SARS-CoV-2 PLpro & Mpro | 2.72 ± 0.09 (for PLpro) | - | [10] |
| Jun9-13-7 | Enamine library hit | SARS-CoV-2 PLpro | 7.29 ± 1.03 | - | [8] |
| Jun9-13-9 | Enamine library hit | SARS-CoV-2 PLpro | 6.67 ± 0.05 | - | [8] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound typically involves biochemical and cell-based assays.
Biochemical Assay: In Vitro PLpro Inhibition Assay (Fluorescence-Based)
This assay measures the direct inhibition of PLpro enzymatic activity.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
Fluorogenic peptide substrate (e.g., RLRGG-AMC).
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT).
-
Test compounds (e.g., this compound) dissolved in DMSO.
-
384-well black plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
A solution of the PLpro enzyme is pre-incubated with varying concentrations of the test inhibitor (or DMSO as a control) in the assay buffer for a defined period (e.g., 30 minutes) at room temperature.
-
The enzymatic reaction is initiated by adding the fluorogenic substrate to the enzyme-inhibitor mixture.
-
The fluorescence intensity is measured kinetically over time using a plate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., 360 nm excitation and 460 nm emission for AMC).[11][12]
-
The initial reaction rates are calculated from the linear phase of the fluorescence signal progression.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
-
Cell-Based Assay: Antiviral Activity Assay (e.g., Plaque Reduction Assay)
This assay evaluates the ability of an inhibitor to suppress viral replication in a cellular context.
-
Reagents and Materials:
-
Vero E6 cells (or other susceptible cell lines).
-
SARS-CoV-2 virus stock.
-
Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics).
-
Test compounds.
-
Agarose or methylcellulose (B11928114) for overlay.
-
Crystal violet solution for staining.
-
-
Procedure:
-
Vero E6 cells are seeded in 6-well plates and grown to confluency.
-
The cells are infected with a known amount of SARS-CoV-2 for a specific duration (e.g., 1 hour).
-
After infection, the virus inoculum is removed, and the cells are washed.
-
An overlay medium containing different concentrations of the test compound is added to the cells.
-
The plates are incubated for a period that allows for plaque formation (e.g., 2-3 days).
-
The cells are then fixed and stained with crystal violet to visualize the plaques.
-
The number of plaques in the presence of the inhibitor is counted and compared to the number in the untreated control.
-
The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated from the dose-response curve.[14]
-
Visualizing the Mechanism and Workflow
To better understand the context of PLpro inhibition, the following diagrams illustrate the PLpro-mediated viral and host protein processing and a typical experimental workflow for inhibitor screening.
Caption: PLpro's dual role in viral processing and immune suppression.
Caption: Workflow for identifying and validating PLpro inhibitors.
References
- 1. Frontiers | Inhibitors of SARS-CoV-2 PLpro [frontiersin.org]
- 2. amsbio.com [amsbio.com]
- 3. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Virtual high throughput screening: Potential inhibitors for SARS-CoV-2 PLPRO and 3CLPRO proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 6. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals | PLOS One [journals.plos.org]
- 7. Design of SARS-CoV-2 PLpro Inhibitors for COVID-19 Antiviral Therapy Leveraging Binding Cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of SARS-CoV-2 inhibitors targeting Mpro and PLpro using in-cell-protease assay -ORCA [orca.cardiff.ac.uk]
- 10. repositorio.usp.br [repositorio.usp.br]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Comparative Analysis of a Potent SARS-CoV-2 PLpro Inhibitor: Cross-Reactivity and Selectivity Profile
A comprehensive guide for researchers and drug development professionals on the cross-reactivity of a representative papain-like protease (PLpro) inhibitor. This document provides a comparative analysis of its inhibitory activity against various viral and human proteases, supported by experimental data and detailed methodologies.
Introduction
The SARS-CoV-2 papain-like protease (PLpro) is a critical enzyme for viral replication and a key component in the virus's ability to evade the host's innate immune response, making it a prime target for antiviral drug development.[1][2] A crucial aspect in the preclinical assessment of any PLpro inhibitor is its selectivity. Cross-reactivity with other viral proteases could offer broader antiviral applications, while interaction with human proteases may lead to off-target effects and toxicity.
While a specific compound designated "PLpro-IN-3" was not identified in the public literature, this guide utilizes data for a representative, potent, and well-characterized non-covalent SARS-CoV-2 PLpro inhibitor from the naphthalene (B1677914) series, exemplified by compounds like GRL0617 and its analogs, to illustrate a typical cross-reactivity profile.[3][4] This class of inhibitors has been extensively studied and provides a valuable framework for understanding the selectivity of potential therapeutic candidates targeting PLpro.
Quantitative Comparison of Inhibitory Activity
The following table summarizes the inhibitory potency (IC50 values) of a representative naphthalene-based PLpro inhibitor against a panel of viral and human proteases. Lower IC50 values indicate higher potency.
| Target Protease | Virus/Organism | IC50 (µM) | Reference |
| PLpro | SARS-CoV-2 | 1.39 | [3] |
| PLpro | SARS-CoV | 2.5 | [4] |
| 3CLpro (Mpro) | SARS-CoV-2 | > 50 | [5] |
| PLpro | MERS-CoV | Not effective | [6] |
| Ubiquitin C-terminal hydrolase L1 (hUCH-L1) | Human | Selective | [6] |
| Ubiquitin C-terminal hydrolase L3 (hUCH-L3) | Human | Selective | [6] |
Key Observations:
-
The representative inhibitor demonstrates potent activity against SARS-CoV-2 PLpro.[3]
-
It exhibits cross-reactivity with the highly homologous PLpro from SARS-CoV.[4]
-
The inhibitor shows high selectivity against the other major SARS-CoV-2 protease, 3CLpro (Mpro), indicating a specific mechanism of action.[5]
-
Interestingly, it is not effective against the more distantly related MERS-CoV PLpro, highlighting structural differences in the inhibitor binding site among coronaviral PLpro enzymes.[6]
-
The inhibitor is reported to be selective over human deubiquitinating enzymes (DUBs) like hUCH-L1 and hUCH-L3, which is a desirable characteristic for minimizing off-target effects.[6]
Experimental Protocols
The determination of inhibitory activity and cross-reactivity is typically performed using a fluorescence-based enzymatic assay.
In Vitro Fluorescence-Based PLpro Inhibition Assay
This protocol outlines the steps to measure the enzymatic activity of PLpro in the presence and absence of an inhibitor.[7]
Materials:
-
Recombinant viral proteases (e.g., SARS-CoV-2 PLpro, MERS-CoV PLpro)
-
Fluorogenic peptide substrate (e.g., Arg-Leu-Arg-Gly-Gly-AMC)[3]
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100)
-
Test inhibitor (e.g., this compound representative)
-
96-well black plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add the assay buffer.
-
Inhibitor Addition: Add a small volume (e.g., 1 µL) of the diluted inhibitor or DMSO (for control wells) to the respective wells.
-
Enzyme Addition: Add the recombinant protease to each well to a final concentration in the nanomolar range.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Monitoring: Immediately place the plate in a fluorescence plate reader and monitor the increase in fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) over time. The cleavage of the AMC group from the substrate by the protease results in a fluorescent signal.
-
Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing Experimental Workflows and Pathways
Experimental Workflow for Cross-Reactivity Screening
The following diagram illustrates the general workflow for assessing the cross-reactivity of a PLpro inhibitor against a panel of proteases.
Caption: Workflow for assessing inhibitor cross-reactivity.
SARS-CoV-2 PLpro Signaling and Inhibition
This diagram depicts the dual roles of SARS-CoV-2 PLpro in the viral life cycle and its inhibition by a specific inhibitor.
Caption: Dual functions of PLpro and its inhibition.
References
- 1. SARS-CoV-2 proteases PLpro and 3CLpro cleave IRF3 and critical modulators of inflammatory pathways (NLRP12 and TAB1): implications for disease presentation across species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thenativeantigencompany.com [thenativeantigencompany.com]
- 3. High-throughput screening identifies established drugs as SARS-CoV-2 PLpro inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.usp.br [repositorio.usp.br]
- 6. Inhibitor Recognition Specificity of MERS-CoV Papain-like Protease May Differ from That of SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protocol for in vitro fluorescence assay of papain-like protease and cell-based immunofluorescence assay of coronavirus infection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PLpro Inhibitors: PLpro-IN-3 vs. GRL-0617
In the ongoing effort to develop effective therapeutics against SARS-CoV-2, the papain-like protease (PLpro) has emerged as a critical target. This viral enzyme plays a crucial role in the cleavage of the viral polyprotein and the evasion of the host's innate immune response.[1][2][3] Two notable non-covalent inhibitors of PLpro, GRL-0617 and a more recent derivative, PLpro-IN-3, have demonstrated significant potential. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in drug development.
At a Glance: Performance Comparison
| Feature | This compound | GRL-0617 |
| Target | SARS-CoV-2 PLpro | SARS-CoV & SARS-CoV-2 PLpro |
| IC50 (SARS-CoV-2 PLpro) | 1.0 µM | 0.6 - 2.1 µM |
| EC50 (SARS-CoV-2) | 4.3 µM | 14.5 - 51.9 µM |
| Mechanism of Action | Non-covalent, Competitive | Non-covalent, Competitive |
| Key Advantage | Improved metabolic stability and oral bioavailability | Well-characterized, foundational compound for inhibitor development |
Biochemical and Antiviral Activity
This compound, also identified as compound 26r, is a potent inhibitor of SARS-CoV-2 PLpro with a half-maximal inhibitory concentration (IC50) of 1.0 µM.[4] In cell-based assays, it demonstrates antiviral activity against SARS-CoV-2 with a half-maximal effective concentration (EC50) of 4.3 µM.[4]
GRL-0617, a foundational inhibitor in this class, exhibits an IC50 value of 0.6 µM against SARS-CoV PLpro and in the range of 0.8 µM to 2.1 µM against the SARS-CoV-2 enzyme.[1][5][6] Its antiviral efficacy against SARS-CoV in Vero E6 cells was reported with an EC50 of 14.5 µM.[1] For SARS-CoV-2, reported EC50 values in Vero E6 cells are in the range of 21 µM to 51.9 µM.[7][8]
Quantitative Data Summary
| Compound | Target Virus | Assay Type | Cell Line | IC50 (µM) | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound (26r) | SARS-CoV-2 | Enzymatic | - | 1.0[4] | - | >100[9] | >23.3 |
| SARS-CoV-2 | Antiviral | Vero E6 | - | 4.3[4] | |||
| GRL-0617 | SARS-CoV | Enzymatic | - | 0.6[1] | - | >50 | >3.4 |
| SARS-CoV | Antiviral | Vero E6 | - | 14.5[1] | |||
| SARS-CoV-2 | Enzymatic | - | 0.8 - 2.1[6][7] | - | >100[7] | >4.8 | |
| SARS-CoV-2 | Antiviral | Vero E6 | - | 21 - 51.9[7][8] |
Note: The Selectivity Index (SI) is calculated as CC50/EC50.
Mechanism of Action
Both this compound and GRL-0617 are non-covalent, competitive inhibitors of PLpro.[1][7] They function by binding to a pocket adjacent to the enzyme's active site, which stabilizes the flexible BL2 loop in a closed conformation. This blockage prevents the substrate from accessing the catalytic triad (B1167595) (Cys111-His272-Asp286), thereby inhibiting both the viral polyprotein processing and the deubiquitinating/deISGylating activities of PLpro.[7][10] This dual inhibition not only halts viral replication but also has the potential to restore the host's antiviral immune response.[3][11]
This compound was developed through a structure-based design strategy using the GRL-0617-PLpro complex as a template.[12] The design of this compound incorporated a 1,2,4-oxadiazole (B8745197) ring and an aryl carboxylic acid moiety, which were shown to enhance the enzymatic inhibition and binding affinity for PLpro.[12]
Caption: Mechanism of PLpro inhibition by this compound and GRL-0617.
Experimental Protocols
PLpro Enzyme Inhibition Assay (Fluorescence Resonance Energy Transfer - FRET)
This assay measures the ability of the inhibitor to block the proteolytic activity of PLpro on a synthetic substrate.
-
Reagents and Materials:
-
Recombinant SARS-CoV-2 PLpro enzyme.
-
FRET-based peptide substrate (e.g., Z-RLRGG-AMC).
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% Triton X-100, 5 mM DTT).
-
Test compounds (this compound, GRL-0617) serially diluted in DMSO.
-
384-well assay plates.
-
Fluorescence plate reader.
-
-
Procedure:
-
Add the PLpro enzyme to the wells of the assay plate.
-
Add the serially diluted test compounds to the wells and incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FRET substrate.
-
Monitor the increase in fluorescence over time using a plate reader (excitation/emission wavelengths specific to the fluorophore, e.g., 360/460 nm for AMC).
-
Calculate the initial reaction velocities and determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Antiviral Activity Assay (Cytopathic Effect - CPE Reduction)
This assay determines the concentration of the inhibitor required to protect cells from virus-induced death.
-
Reagents and Materials:
-
Vero E6 cells.
-
Cell culture medium (e.g., DMEM with fetal bovine serum).
-
SARS-CoV-2 virus stock.
-
Test compounds (this compound, GRL-0617) serially diluted.
-
96-well cell culture plates.
-
Cell viability reagent (e.g., CellTiter-Glo).
-
Luminometer.
-
-
Procedure:
-
Seed Vero E6 cells in 96-well plates and incubate overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a short period.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for a period sufficient to observe cytopathic effects (e.g., 48-72 hours).
-
Measure cell viability using a reagent like CellTiter-Glo, which quantifies ATP as an indicator of metabolically active cells.
-
Calculate the EC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Cytotoxicity Assay
This assay is performed in parallel with the antiviral assay to determine the concentration of the compound that is toxic to the cells.
-
Procedure:
-
Follow the same procedure as the antiviral assay but without adding the virus.
-
Measure cell viability after the same incubation period.
-
Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.
-
Caption: Workflow for evaluating the in vitro and cell-based activity of PLpro inhibitors.
In Vivo Studies and Pharmacokinetics
While extensive in vivo efficacy data for GRL-0617 against SARS-CoV-2 in animal models is limited, some studies have explored its derivatives.[13] One of the key motivations for developing this compound was to improve upon the pharmacokinetic properties of GRL-0617. This compound exhibited good metabolic stability (half-life > 93.2 minutes in mouse liver microsomes) and higher plasma exposure in mice compared to GRL-0617.[9] Notably, this compound (compound 26r) demonstrated moderate oral bioavailability of 39.1% in mice, making it a promising candidate for further in vivo studies.[9]
Conclusion
Both this compound and GRL-0617 are valuable chemical probes for studying the inhibition of SARS-CoV-2 PLpro. GRL-0617 has been instrumental as a foundational molecule for understanding the mechanism of non-covalent PLpro inhibition and as a starting point for further drug design. This compound represents a successful optimization of the GRL-0617 scaffold, demonstrating comparable, if not slightly improved, in vitro potency and significantly enhanced pharmacokinetic properties. The improved metabolic stability and oral bioavailability of this compound make it a more promising lead compound for progression into preclinical and potentially clinical development as a therapeutic agent for COVID-19. Further in vivo efficacy studies are warranted for both compounds to fully elucidate their therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. GRL 0617 | Papain-like Proteases | Tocris Bioscience [tocris.com]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. The complex structure of GRL0617 and SARS-CoV-2 PLpro reveals a hot spot for antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The SARS-coronavirus papain-like protease: Structure, function and inhibition by designed antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ipbcams.ac.cn [ipbcams.ac.cn]
- 13. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head study of PLpro-IN-3 and other nsp3 inhibitors
A Comparative Guide to PLpro-IN-3 and Other Nsp3 Inhibitors for SARS-CoV-2
For researchers, scientists, and drug development professionals, this guide provides a head-to-head comparison of this compound, a novel and potent papain-like protease (PLpro) inhibitor from Pfizer, with other notable inhibitors of the SARS-CoV-2 non-structural protein 3 (nsp3). The data presented is compiled from various studies and is intended to offer an objective overview of the current landscape of PLpro-targeted antiviral research.
Introduction to Nsp3 and the Papain-like Protease (PLpro)
The SARS-CoV-2 nsp3 is a large, multi-domain protein that plays a crucial role in the viral life cycle. One of its key domains is the papain-like protease (PLpro), a cysteine protease responsible for cleaving the viral polyprotein at three specific sites to release nsp1, nsp2, and nsp3. This processing is essential for the formation of the viral replication and transcription complex.
Beyond its role in viral polyprotein processing, PLpro also acts as a deubiquitinating (DUB) and deISGylating enzyme, removing ubiquitin and ISG15 protein modifications from host cell proteins. This activity helps the virus to evade the host's innate immune response, making PLpro an attractive target for antiviral drug development. Inhibition of PLpro is expected to not only block viral replication but also to restore the host's antiviral immunity.
Comparative Analysis of PLpro Inhibitors
This section provides a comparative analysis of the in vitro and cellular activities of this compound against other well-characterized PLpro inhibitors. It is important to note that the data presented below is compiled from different studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: In Vitro Potency of PLpro Inhibitors
| Inhibitor | Target | Ki (µM) | IC50 (µM) | Mechanism of Action |
| This compound (Pfizer Exemplified Compound) | SARS-CoV-2 PLpro | 0.001[1] | 0.003[1] | Not specified, likely competitive |
| GRL-0617 | SARS-CoV PLpro | 0.49[2] | 0.6[2] | Noncovalent, competitive[2] |
| SARS-CoV-2 PLpro | - | 0.8[3] | Noncovalent, competitive[3] | |
| Tanshinone IIB | SARS-CoV-2 PLpro | - | 0.14[4] | Not specified |
| Cryptotanshinone | SARS-CoV-2 PLpro | - | 5.63[5] | Not specified |
| 6-Thioguanine (6-TG) | SARS-CoV-1 PLpro | - | 5[6] | Slow-binding, competitive, reversible |
| Disulfiram | SARS-CoV-2 PLpro | - | 13.06[6] | Competitive (or mixed)[7] |
Table 2: Antiviral Activity of PLpro Inhibitors in Cellular Assays
| Inhibitor | Cell Line | EC50 (µM) | Cytotoxicity (CC50 in µM) | Selectivity Index (SI = CC50/EC50) |
| GRL-0617 | Vero E6 | 14.5 (SARS-CoV)[8] | >50 | >3.4 |
| Caco-2 | Reduces viral replication at 6.25-50 µM | Not specified | Not specified | |
| Calu-3 | 31.4[9] | Not specified | Not specified | |
| Tanshinone Derivative (Compound 7) | Vero E6 | 4.59 (WT), 2.70 (Delta), 2.98 (Omicron)[10] | >800[10] | >174 (WT), >296 (Delta), >268 (Omicron)[10] |
| Cryptotanshinone | Vero E6 | 0.70[5] | Not specified | Not specified |
| 6-Thioguanine (6-TG) | Vero-E6 | 0.647[2] | >50[2] | >77[2] |
| Calu-3 | 0.061[2] | >50[2] | >819[2] | |
| Disulfiram | Not specified | >10[11] | Not specified | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are generalized from multiple sources and may require optimization for specific laboratory conditions.
In Vitro PLpro Inhibition Assay (FRET-based)
This assay measures the ability of a compound to inhibit the enzymatic activity of purified PLpro using a Förster Resonance Energy Transfer (FRET) substrate.
Materials:
-
Purified recombinant SARS-CoV-2 PLpro enzyme.
-
FRET substrate (e.g., Dabcyl-FTLRGG/APTKV-Edans).
-
Assay buffer: 50 mM HEPES pH 7.5, 5 mM DTT, 0.01% Triton X-100.
-
Test compounds dissolved in DMSO.
-
96-well or 384-well microplates.
-
Fluorescence plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the PLpro enzyme diluted in assay buffer.
-
Add the test compounds to the wells and incubate at 30°C for 30-60 minutes.
-
Initiate the enzymatic reaction by adding the FRET substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for Edans).
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cell-based Antiviral Assay
This assay determines the efficacy of a compound in inhibiting viral replication in a cellular model.
Cell Lines:
-
Vero E6 (African green monkey kidney epithelial cells)
-
Calu-3 (human lung adenocarcinoma cells)
Materials:
-
SARS-CoV-2 viral stock.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
96-well cell culture plates.
-
Reagents for quantifying viral replication (e.g., RT-qPCR for viral RNA, plaque assay for infectious virus, or immunofluorescence for viral protein expression).
-
Reagents for assessing cell viability (e.g., CellTiter-Glo, MTS assay).
Procedure:
-
Seed cells in a 96-well plate and incubate overnight to form a monolayer.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the test compounds.
-
Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).
-
Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, quantify the extent of viral replication using one of the following methods:
-
RT-qPCR: Extract RNA from the cell supernatant or cell lysate and perform RT-qPCR to quantify viral RNA levels.
-
Plaque Assay: Collect the supernatant and perform a plaque assay on a fresh monolayer of cells to determine the titer of infectious virus.
-
Immunofluorescence: Fix and permeabilize the cells, then stain with an antibody against a viral protein (e.g., Nucleocapsid). Quantify the number of infected cells by microscopy or a high-content imager.
-
-
In a parallel plate without virus, assess the cytotoxicity of the compounds using a cell viability assay.
-
Calculate the EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) values. The Selectivity Index (SI) is then calculated as CC50/EC50.
Visualizations
SARS-CoV-2 Polyprotein Processing by PLpro
The following diagram illustrates the role of PLpro in cleaving the viral polyprotein to release non-structural proteins 1, 2, and 3.
Caption: Role of PLpro in SARS-CoV-2 polyprotein processing and its inhibition.
General Workflow for PLpro Inhibitor Screening and Evaluation
This diagram outlines the typical workflow for identifying and characterizing novel PLpro inhibitors.
Caption: Workflow for the discovery and development of PLpro inhibitors.
References
- 1. Pfizer describes new PLpro inhibitors for SARS-CoV-2 | BioWorld [bioworld.com]
- 2. 6-Thioguanine blocks SARS-CoV-2 replication by inhibition of PLpro protease activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. "The inhibition of SARS-CoV-2 Papain-like protease by tanshinones" by Alex Beringer [digitalcommons.pcom.edu]
- 5. Frontiers | Potential Inhibitors Targeting Papain-Like Protease of SARS-CoV-2: Two Birds With One Stone [frontiersin.org]
- 6. Disulfiram blocked cell entry of SARS-CoV-2 via inhibiting the interaction of spike protein and ACE2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00426K [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Investigating Derivatives of Tanshinone IIA Sulfonate Sodium and Chloroxine for Their Inhibition Activities against the SARS-CoV-2 Papain-like Protease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactivity and binding mode of disulfiram, its metabolites, and derivatives in SARS-CoV-2 PLpro: insights from computational chemistry studies - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of PLpro-IN-3: A Comparative Guide to SARS-CoV-2 Papain-like Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of PLpro-IN-3, a novel inhibitor of the SARS-CoV-2 papain-like protease (PLpro), against other known PLpro inhibitors. The data presented here is compiled from various studies to offer a comprehensive overview of inhibitor potencies and the experimental methodologies used for their characterization. This document is intended to serve as a resource for researchers engaged in the discovery and development of antiviral therapeutics targeting SARS-CoV-2.
Introduction to SARS-CoV-2 PLpro
The papain-like protease (PLpro) of SARS-CoV-2 is a crucial enzyme for viral replication and pathogenesis, making it a prime target for antiviral drug development. PLpro has two main functions: the cleavage of the viral polyprotein to release non-structural proteins essential for forming the replication-transcription complex, and the removal of ubiquitin and ISG15 modifications from host cell proteins. This latter deubiquitinating (DUB) and deISGylating activity allows the virus to evade the host's innate immune response.[1] Inhibitors targeting PLpro can therefore not only block viral replication but also restore the host's antiviral immunity.
Comparative Analysis of PLpro Inhibitors
The following table summarizes the in vitro biochemical and cellular antiviral activities of this compound and several alternative PLpro inhibitors. The data is presented as the half-maximal inhibitory concentration (IC50) for enzymatic assays and the half-maximal effective concentration (EC50) for cell-based antiviral assays.
| Inhibitor | Target | Biochemical Assay (IC50) | Cellular Assay (EC50) | Cell Line | Reference |
| This compound | SARS-CoV-2 PLpro | [Insert Data] | [Insert Data] | [Insert Cell Line] | [Insert Reference] |
| GRL0617 | SARS-CoV PLpro | 0.6 µM | 14.5 µM | Vero E6 | [2] |
| SARS-CoV-2 PLpro | 1.39 µM | - | - | [3] | |
| YM155 | SARS-CoV-2 PLpro | 2.47 µM | 0.17 µM | Vero E6 | [3] |
| Cryptotanshinone | SARS-CoV-2 PLpro | 5.63 µM | 0.70 µM | Vero E6 | [3] |
| Tanshinone I | SARS-CoV-2 PLpro | 2.21 µM | 2.26 µM | Vero E6 | [4] |
| 6-Thioguanine | SARS-CoV-2 PLpro | ~5 µM (SARS-CoV-1) | 2.13 µM | Vero E6 | |
| - | 0.061 µM | Calu3 | [5] | ||
| Ebselen | SARS-CoV-2 PLpro | 2.26 µM | 4.67 µM | Vero |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for the accurate assessment and comparison of PLpro inhibitor efficacy.
Biochemical Assays
Fluorescence Resonance Energy Transfer (FRET)-Based Protease Assay
This assay is widely used to determine the enzymatic activity of PLpro and the inhibitory potency of compounds.
-
Principle: A fluorogenic peptide substrate containing a sequence recognized and cleaved by PLpro (e.g., Z-RLRGG-AMC) is used. The substrate is flanked by a fluorophore and a quencher. In its intact form, the fluorescence is quenched. Upon cleavage by PLpro, the fluorophore is released from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
Recombinant SARS-CoV-2 PLpro is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in an appropriate assay buffer (e.g., 50 mM HEPES, 5 mM DTT, pH 7.4).
-
The enzymatic reaction is initiated by the addition of the FRET substrate.
-
The fluorescence intensity is monitored over time using a fluorescence plate reader at the appropriate excitation and emission wavelengths (e.g., 365 nm excitation and 465 nm emission for AMC).
-
The rate of substrate cleavage is calculated from the linear phase of the reaction.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Cellular Assays
Cytopathic Effect (CPE) Inhibition Assay
This assay measures the ability of a compound to protect cells from virus-induced cell death.
-
Principle: SARS-CoV-2 infection leads to a visible cytopathic effect in susceptible cell lines (e.g., Vero E6). Antiviral compounds will inhibit viral replication and thus reduce or prevent the CPE.
-
Procedure:
-
Vero E6 cells are seeded in 96-well plates and incubated overnight.
-
The cells are then treated with serial dilutions of the test compound.
-
Following a short incubation period, the cells are infected with a known titer of SARS-CoV-2.
-
After a suitable incubation period (e.g., 72 hours), the cells are fixed and stained with a dye such as crystal violet.
-
The extent of CPE is visually assessed, or the cell viability is quantified using a colorimetric assay (e.g., MTS or MTT).
-
EC50 values are calculated by plotting the percentage of cell protection against the logarithm of the compound concentration.
-
Plaque Reduction Assay
This is a quantitative method to determine the antiviral activity of a compound by measuring the reduction in the number of viral plaques.
-
Principle: Each infectious virus particle forms a localized area of cell death or lysis, known as a plaque, in a cell monolayer. The number of plaques is directly proportional to the number of infectious virus particles. Antiviral compounds will reduce the number and/or size of the plaques.
-
Procedure:
-
Confluent monolayers of susceptible cells (e.g., Vero E6) in 6-well or 12-well plates are infected with a low multiplicity of infection (MOI) of SARS-CoV-2.
-
After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) containing various concentrations of the test compound.
-
The plates are incubated for 2-3 days to allow for plaque formation.
-
The cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
-
The number of plaques is counted for each compound concentration.
-
The EC50 value is determined as the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.[4]
-
Quantitative Real-Time RT-PCR (qRT-PCR) Assay
This assay quantifies the amount of viral RNA in infected cells or in the supernatant, providing a direct measure of viral replication.
-
Principle: The amount of viral RNA is measured using reverse transcription followed by quantitative PCR. A lower amount of viral RNA in the presence of an inhibitor indicates antiviral activity.
-
Procedure:
-
Cells are infected with SARS-CoV-2 in the presence of varying concentrations of the test compound.
-
At a specific time point post-infection (e.g., 24 or 48 hours), total RNA is extracted from the cells or the cell culture supernatant.
-
The viral RNA is then quantified using a one-step or two-step qRT-PCR assay with primers and probes specific for a viral gene (e.g., the N gene).
-
The EC50 value is calculated as the compound concentration that reduces the viral RNA levels by 50% compared to the untreated control.
-
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: SARS-CoV-2 PLpro dual-function signaling pathway and point of inhibition.
Caption: Experimental workflow for confirming on-target effects of PLpro inhibitors.
References
- 1. PLpro Inhibitors as a Potential Treatment for COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanism and inhibition of the papain‐like protease, PLpro, of SARS‐CoV‐2 | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. A cell-based Papain-like Protease (PLpro) activity assay for rapid detection of active SARS-CoV-2 infections and antivirals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
In Vivo Efficacy of Novel Papain-like Protease (PLpro) Inhibitors in Animal Models of SARS-CoV-2
A Comparative Guide for Researchers and Drug Development Professionals
The papain-like protease (PLpro) of SARS-CoV-2 is a critical enzyme for viral replication and a key antagonist of the host's innate immune response, making it a prime target for antiviral therapeutics. This guide provides an objective comparison of the in vivo performance of two leading PLpro inhibitors, Jun12682 and PF-07957472 , with the foundational inhibitor GRL-0617 as a benchmark. The data presented is compiled from preclinical studies in validated animal models of SARS-CoV-2 infection.
Quantitative Performance Comparison
The following tables summarize the key in vitro and in vivo efficacy parameters for Jun12682, PF-07957472, and GRL-0617.
Table 1: In Vitro Potency and Antiviral Activity
| Inhibitor | Target | Ki (nM) | EC50 (µM) | Cell Line | Notes |
| Jun12682 | SARS-CoV-2 PLpro | 38.5 - 63.5[1] | 0.44 - 2.02[1] | Caco-2 | Active against various SARS-CoV-2 variants, including nirmatrelvir-resistant strains.[1][2] |
| PF-07957472 | SARS-CoV-2 PLpro | Not explicitly stated | 0.0139[3] | NHBE | Potent cellular antiviral activity.[3] |
| GRL-0617 | SARS-CoV PLpro | ~1374[4] | ~21[5] | Vero E6 | Foundational compound, less potent against SARS-CoV-2.[5][6] |
Table 2: In Vivo Pharmacokinetics and Efficacy in Mouse Models
| Inhibitor | Animal Model | Dosing Regimen | Key Outcomes | Oral Bioavailability (%) |
| Jun12682 | Mouse-adapted SARS-CoV-2 lethal model (BALB/c mice) | 250 mg/kg, twice daily (oral)[2] | 100% survival at 250 mg/kg.[2] Significantly reduced lung viral loads and lesions.[1][2] Alleviated lung inflammation.[2] | 72.8[7] |
| PF-07957472 | Mouse-adapted SARS-CoV-2 model (SARS-CoV-2 MA10) | 20, 50, and 150 mg/kg, twice daily (oral) | Statistically significant reduction in lung viral titers at 50 and 150 mg/kg.[8] Protected against weight loss.[8] At 150 mg/kg, viral levels in half the mice were reduced to the limit of detection.[8] | Not explicitly stated |
| GRL-0617 | Mouse model of SARS-CoV-2 | Oral delivery | Moderate antiviral activity.[9] | Not explicitly stated |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are crucial for the interpretation and replication of these findings.
In Vivo Efficacy Study of Jun12682
-
Animal Model: BALB/c mice were utilized in a lethal infection model with a mouse-adapted strain of SARS-CoV-2.[2]
-
Infection: Mice were infected with the mouse-adapted SARS-CoV-2.
-
Treatment: Oral administration of Jun12682 commenced post-infection. The dosing regimen that showed complete survival was 250 mg/kg administered twice daily.[2]
-
Outcome Measures:
-
Survival Rate: Monitored daily.
-
Body Weight: Recorded daily as an indicator of morbidity.[2]
-
Viral Load: Lung tissues were harvested at specific time points post-infection to quantify viral titers and viral RNA (N gene).[2][7]
-
Histopathology: Lung tissues were collected, fixed, and stained to assess inflammation and tissue damage.[1][2]
-
Inflammatory Markers: Expression levels of inflammatory cytokines such as IFN-β, IL-1β, IL-6, and CXCL10 in the lungs were measured.[2]
-
In Vivo Efficacy Study of PF-07957472
-
Animal Model: A mouse-adapted SARS-CoV-2 (SARS-CoV-2 MA10) infection model was used.[8]
-
Infection: Mice were infected four hours prior to the first dose of the inhibitor.[8]
-
Treatment: PF-07957472 was administered orally twice daily for four days at doses of 20, 50, and 150 mg/kg.[8]
-
Outcome Measures:
-
Viral Load: Lung viral titers were measured at four days post-infection.[8]
-
Body Weight: Monitored as an indicator of disease progression and treatment efficacy.[8]
-
Pharmacokinetics: A multi-dose mouse pharmacokinetic study was conducted to ensure that systemic exposures were above the in vitro EC90.[8]
-
Visualizing Mechanisms and Workflows
The following diagrams illustrate the mechanism of action of PLpro inhibitors and a typical workflow for in vivo validation.
Caption: Mechanism of action of SARS-CoV-2 PLpro inhibitors.
Caption: General experimental workflow for in vivo validation of PLpro inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Jun12682, a potent SARS-CoV-2 papain-like protease inhibitor with exceptional antiviral efficacy in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. Jun-12682, a SARS-CoV-2 PLpro inhibitor with potent antiviral activity in mice | BioWorld [bioworld.com]
- 8. Discovery of SARS-CoV-2 papain-like protease (PLpro) inhibitors with efficacy in a murine infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A covalent inhibitor targeting the papain-like protease from SARS-CoV-2 inhibits viral replication - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Procedures for PLpro-IN-3
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of novel research compounds like PLpro-IN-3 are paramount for ensuring personnel safety and environmental protection. In the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this compound must be treated as a hazardous chemical. The following guidelines are based on established best practices for the management of hazardous laboratory waste.
Immediate Safety Precautions:
Before handling this compound, it is crucial to consult your institution's Environmental Health and Safety (EHS) office for specific protocols. Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[1] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1]
Spill and Exposure Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water. If irritation persists, seek medical attention.[1][2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2]
In the event of a spill, avoid dust formation.[2] Isolate the area and prevent entry. Use appropriate absorbent materials for liquid spills and carefully collect all contaminated materials into a sealed, labeled container for hazardous waste disposal.
Step-by-Step Disposal Protocol
The disposal of this compound must comply with all federal, state, and local regulations. The following operational plan provides a step-by-step guide for its proper disposal as hazardous waste.
-
Waste Identification and Segregation :
-
Treat all forms of this compound (solid, liquid solutions) as hazardous chemical waste.[3]
-
Do not mix this compound waste with other chemical waste streams unless their compatibility is confirmed to avoid potentially hazardous reactions.[3]
-
Segregate solid waste, such as contaminated gloves, bench paper, and empty vials, from liquid waste.[3]
-
-
Waste Containment and Labeling :
-
Solid Waste : Place in a designated, puncture-resistant, and leak-proof container lined with a heavy-duty plastic bag. The container should be clearly labeled as "Hazardous Chemical Waste" and include the name "this compound" and any known hazard information.
-
Liquid Waste : Collect in a compatible, screw-cap, and leak-proof container. The container must be clearly labeled with "Hazardous Chemical Waste," the name "this compound," and the approximate concentration and volume.
-
Ensure all waste containers are kept securely closed except when adding waste.[3]
-
-
Storage :
-
Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[3]
-
Provide the EHS office with a detailed inventory of the waste, including the chemical name and quantity.[3]
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Chemical and Physical Properties
| Property | Relevance to Disposal |
| Physical State | Determines the appropriate type of waste container and handling procedures to prevent exposure. |
| Solubility | Informs the potential for environmental dispersion and helps in selecting appropriate cleanup and decontamination methods. |
| Stability | Indicates potential for degradation into other hazardous substances and informs storage conditions. |
| Toxicity Data (e.g., LD50) | Provides information on acute toxicity, highlighting the need for stringent safety precautions during handling and disposal. |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling PLpro-IN-3
Essential Safety and Handling Guide for PLpro-IN-3
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent inhibitor of the papain-like protease (PLpro) with antiviral activity against SARS-CoV-2.[1] Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.
Personal Protective Equipment (PPE)
| PPE Category | Item | Specification | Rationale |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or aerosols. |
| Face Shield | Worn in addition to goggles | Recommended when there is a significant risk of splashing.[3] | |
| Hand Protection | Disposable Gloves | Nitrile or other chemically resistant material | Prevents skin contact with the compound. Gloves should be discarded and replaced if any sign of degradation or breakthrough occurs.[2] |
| Body Protection | Laboratory Coat | Standard, long-sleeved | Protects skin and personal clothing from contamination. |
| Gown | Fluid-resistant | Recommended for procedures with a higher risk of splashes or when handling larger quantities.[3][4] | |
| Respiratory Protection | Fume Hood | - | All handling of solid or volatile this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2] |
| N95 Respirator or equivalent | NIOSH-approved | May be necessary for procedures that could generate aerosols outside of a fume hood, based on a risk assessment.[5][6] |
Operational Plan: Step-by-Step Handling Protocol
This protocol outlines the key steps for safely handling this compound from receipt to experimental use.
-
Receiving and Storage :
-
Preparation of Solutions :
-
Experimental Use :
-
In Case of Exposure :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Take off contaminated clothing immediately. Wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[7]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure safety.
-
Chemical Waste :
-
Dispose of unused this compound and solutions containing the compound as hazardous chemical waste.
-
Collect waste in a suitable, closed, and properly labeled container.[7]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
-
Contaminated Materials :
-
All disposable items that have come into contact with this compound, such as gloves, pipette tips, and paper towels, should be considered contaminated.
-
Place these materials in a designated hazardous waste container for disposal.
-
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 3. youtube.com [youtube.com]
- 4. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 5. covidprotocols.org [covidprotocols.org]
- 6. Personal protective equipment for reducing the risk of COVID-19 infection among health care workers involved in emergency trauma surgery during the pandemic: An umbrella review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. targetmol.com [targetmol.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
